[1][2] Part 1: Executive Summary & Chemical Identity[2] 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3 ) is a highly functionalized pyridine scaffold serving as a critical "linchpin" intermediate in modern medic...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Chemical Identity[2]
4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3 ) is a highly functionalized pyridine scaffold serving as a critical "linchpin" intermediate in modern medicinal chemistry.[1] Characterized by its electron-deficient pyridine core, dual halogen handles, and a reactive aldehyde moiety, this compound is particularly valued for the rapid assembly of fused heterocyclic systems, including 1,6-naphthyridines , pyrido[4,3-d]pyrimidines , and pyrazolo[3,4-b]pyridines .[1]
Its structural uniqueness lies in the C5-methyl group , which introduces strategic steric constraints and lipophilicity, often enhancing the selectivity of derived kinase inhibitors (e.g., KRAS, EGFR) compared to their non-methylated analogs.
Chemical Identity Table[2]
Property
Detail
IUPAC Name
4,6-Dichloro-5-methylpyridine-3-carbaldehyde
CAS Number
1936572-06-3
Molecular Formula
Molecular Weight
190.03 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble in water
The industrial synthesis of 4,6-dichloro-5-methylnicotinaldehyde relies on the Vilsmeier-Haack formylation-chlorination sequence.[1] This efficient "one-pot" transformation converts electron-rich pyridone precursors into the desired dichlorinated aldehyde.[1]
Formylation: The electron-rich dihydroxypyridine ring attacks the Vilsmeier reagent, installing the formyl equivalent (iminium species) at the C3 position (ortho to the hydroxyl).
Chlorination: Concurrent nucleophilic substitution of the hydroxyl groups by chloride ions (generated from
) yields the dichloro-intermediate.
Hydrolysis: Aqueous workup unmasks the aldehyde from the iminium salt.[1]
Caption: One-pot Vilsmeier-Haack synthesis converting the dihydroxy precursor to the dichlorinated aldehyde.[1]
Part 3: Chemical Reactivity Profile
The versatility of this scaffold stems from the differential reactivity of its three electrophilic sites: C4-Cl , C6-Cl , and the C3-Aldehyde .[1]
The C4 and C6 chlorine atoms are activated by the electron-deficient pyridine ring. However, they are not equivalent .
C4-Position (Dominant Site): The C4 chlorine is ortho to the electron-withdrawing aldehyde group and para to the ring nitrogen.[1] The inductive effect (-I) of the aldehyde strongly activates this position.
C6-Position (Secondary Site): The C6 chlorine is para to the aldehyde and ortho to the ring nitrogen. While activated, it lacks the strong ortho-activation from the aldehyde.[1]
Steric Factor: The C5-methyl group provides steric hindrance to both positions.[1] However, the electronic activation at C4 typically overrides the steric penalty, making C4 the primary site of attack for amines, thiols, and alkoxides.
Key Insight: Careful temperature control is required.
0°C - RT: Selective substitution at C4 .
>80°C: Potential for bis-substitution (C4 and C6) or loss of regioselectivity.[1]
Condensation & Cyclization
The C3-aldehyde is a prime handle for condensation reactions (e.g., Knoevenagel, Schiff base formation). When combined with an adjacent nucleophile (introduced at C4), this allows for rapid ring closure.
Common Pathways:
1,6-Naphthyridines: Reaction with methyl ketones/enamines.[1]
Pyrazolo[3,4-b]pyridines: Reaction with hydrazines.[1][3]
Pyrido[2,3-d]pyrimidines: Reaction with amidines.[1][4][2][5]
Caption: Reaction map highlighting the pivotal role of the C4-substitution in accessing bicyclic heterocycles.[1]
Part 4: Experimental Protocols
Protocol A: Regioselective
with Anilines
Objective: To introduce a diversity element at C4 while preserving the C6-Cl and C3-CHO for future steps.[1]
Setup: Charge a dry 3-neck flask with 4,6-dichloro-5-methylnicotinaldehyde (1.0 eq) and anhydrous THF (10 mL/g).
Base Addition: Add DIPEA (Diisopropylethylamine, 1.2 eq) and cool the solution to 0°C under
.
Nucleophile Addition: Add the substituted aniline (1.0 eq) dropwise as a solution in THF.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LC-MS. The C4-substituted product usually appears as the major spot; the C6-isomer is minor or absent at low temperatures.[1]
Workup: Quench with water. Extract with EtOAc.[1][4] Wash organic layer with brine, dry over
Note: The product, 4-(arylamino)-6-chloro-5-methylnicotinaldehyde , is typically a yellow solid.[1]
Protocol B: Synthesis of 1,6-Naphthyridine Scaffold
Objective: Cyclization of the C4-amino intermediate.[1]
Reactants: Combine the 4-amino-intermediate (from Protocol A) with a methyl ketone (e.g., acetone or acetophenone, 1.5 eq) in ethanol.
Catalyst: Add a catalytic amount of L-proline or piperidine (10 mol%).[1]
Conditions: Reflux for 4–12 hours. The amino group condenses with the ketone carbonyl (or vice versa with the aldehyde) followed by intramolecular Friedländer-type condensation.
Result: Formation of the 1,6-naphthyridine core, retaining the C6-Cl for further functionalization (e.g., Suzuki coupling).
Part 5: Applications in Drug Discovery[2][6]
This scaffold is increasingly prevalent in the design of Targeted Protein Degraders (PROTACs) and Covalent Kinase Inhibitors .
KRAS G12C/D Inhibitors: The 5-methyl group locks the conformation of the pyridine ring, optimizing binding within the switch-II pocket of KRAS mutants.[1] The C6-Cl serves as a handle to attach the "warhead" (e.g., acrylamide) or the E3 ligase linker.
EGFR Inhibitors: The pyrimidine-fused derivatives (from the aldehyde) mimic the adenine ring of ATP, while the C5-methyl fills the hydrophobic gatekeeper region, enhancing selectivity against wild-type EGFR.[1]
Part 6: References
Synthesis of Dichloropyrimidines & Pyridines:
Title: "Process for preparing 4,6-dichloropyrimidine" (Analogous methodology).[1][6][7]
The following is an in-depth technical guide for 4,6-Dichloro-5-methylnicotinaldehyde , structured for researchers and drug development professionals. CAS Number: 1936572-06-3[1][2][3][4][5] Chemical Identity & Physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide for 4,6-Dichloro-5-methylnicotinaldehyde , structured for researchers and drug development professionals.
CAS Number: 1936572-06-3[1][2][3][4][5]
Chemical Identity & Physicochemical Properties[6][7][8][9]
4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methyl-3-pyridinecarboxaldehyde ) is a highly functionalized pyridine intermediate. Its structure features a reactive aldehyde handle at the C3 position, flanked by a methyl group at C5 and two chlorine atoms at C4 and C6. This specific substitution pattern creates a "push-pull" electronic environment, making it a valuable scaffold for synthesizing fused heterocycles (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines) and kinase inhibitors.
Property
Data
Note
IUPAC Name
4,6-Dichloro-5-methylpyridine-3-carbaldehyde
CAS Number
1936572-06-3
Confirmed Identifier
Molecular Formula
C₇H₅Cl₂NO
Molecular Weight
190.03 g/mol
InChI Key
ZCZGTDVXKWARKP-UHFFFAOYSA-N
Unique Structure ID
Appearance
White to pale yellow solid
Crystalline
Melting Point
51–55 °C (Predicted)
Low-melting solid
Solubility
DCM, EtOAc, DMSO, Methanol
Sparingly soluble in water
Stability
Moisture & Air Sensitive
Store under Inert Gas (Ar/N₂) at 2–8°C
Synthetic Methodologies
The synthesis of 4,6-Dichloro-5-methylnicotinaldehyde is non-trivial due to the need to install the aldehyde functionality while preserving the two chlorine atoms. Two primary routes are employed in research settings: the Reductive Route (from Nicotinic Acid derivatives) and the Vilsmeier-Haack Formylation .
Route A: Reduction of 4,6-Dichloro-5-methylnicotinic Acid (Preferred)
This route is preferred for high-purity applications because it avoids the harsh conditions of direct formylation and utilizes the stable precursor 4,6-dichloro-5-methylnicotinic acid (CAS 252552-12-8) .
(3 equiv) for 2 hours to generate the acid chloride. Remove excess in vacuo. Dissolve residue in anhydrous DCM and add Methanol (5 equiv) at 0°C. Stir for 1 hour.
Outcome: Methyl 4,6-dichloro-5-methylnicotinate.
Controlled Reduction (DIBAL-H):
Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene), Anhydrous DCM.
Thermodynamic Control: The reaction must be kept at -78°C to prevent over-reduction to the alcohol.
Procedure:
Dissolve the ester in DCM under Argon. Cool to -78°C.
Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.
Stir for 2 hours at -78°C.
Quench: Add Methanol (excess) at -78°C, followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution. Warm to RT and stir vigorously until layers separate (clears aluminum emulsion).
Purification: Silica gel chromatography (Hexanes/EtOAc).
Note: This often yields the nitrile or iminium species, which requires careful hydrolysis. A more direct variant uses 4,6-dichloro-5-methylpyridine and lithiation (LDA) followed by DMF quench, though regioselectivity (C3 vs C2) can be challenging without the methyl group blocking C5.
Reactivity & Applications in Drug Design
The core value of this intermediate lies in its orthogonal reactivity . The C3-aldehyde, C4-chloro, and C6-chloro sites can be modified sequentially.
Reactivity Profile
C3-Aldehyde: Electrophilic center. Susceptible to reductive amination, Wittig olefination, and condensation with hydrazines/amidines.
C4-Chlorine: Highly reactive towards Nucleophilic Aromatic Substitution (
) due to the ortho-aldehyde electron-withdrawing effect.
C6-Chlorine: Less reactive than C4 but modifiable via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after C4 is substituted or protected.
Key Application: Synthesis of Kinase Inhibitor Scaffolds
This compound is a critical building block for Pyrido[4,3-d]pyrimidines , a scaffold found in inhibitors of kinases such as CDK9 and HSF1 pathway modulators.
Protocol: Synthesis of Pyrido[4,3-d]pyrimidine Core
Condensation: React 4,6-dichloro-5-methylnicotinaldehyde with an amidine (e.g., acetamidine hydrochloride).
Conditions:
, DMF, 80°C, 4–6 hours.
Mechanism: The amidine nitrogen condenses with the aldehyde (Schiff base formation), followed by intramolecular
displacement of the C4-chlorine by the second amidine nitrogen.
An In-Depth Technical Guide to 4,6-Dichloro-5-methylnicotinaldehyde: Synthesis, Derivatization, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4,6-Dichloro-5-methylnicotinaldehyde: Synthesis, Derivatization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-5-methylnicotinaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore plausible synthetic routes with mechanistic insights, detail its potential for chemical derivatization, and discuss its prospective applications in the synthesis of novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
4,6-Dichloro-5-methylnicotinaldehyde belongs to the substituted pyridine class of heterocyclic compounds. Its structure, featuring a pyridine ring decorated with two chlorine atoms, a methyl group, and a reactive aldehyde functional group, makes it a valuable and versatile scaffold for building complex molecules. The electronic properties of the pyridine ring are significantly influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde group, which activates the ring for certain transformations and modulates the reactivity of the functional groups.
The aldehyde group, in particular, serves as a crucial chemical handle for a wide array of synthetic modifications, including reductive amination, condensation reactions, and the formation of Schiff bases, enabling the construction of diverse chemical libraries for biological screening.[1]
Table 1: Physicochemical Properties of 4,6-Dichloro-5-methylnicotinaldehyde
While a specific, documented synthesis for 4,6-dichloro-5-methylnicotinaldehyde is not widely published, a logical synthetic pathway can be proposed based on established methodologies for analogous dichloropyrimidine and dichloropyridine aldehydes. A common and effective strategy involves the Vilsmeier-Haack formylation and chlorination of an appropriate pyrimidine or pyridine precursor.
One plausible approach begins with 4,6-dihydroxy-5-methylpyrimidine. This precursor undergoes a one-pot reaction with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), which accomplishes both the chlorination of the hydroxyl groups and the formylation of the ring at the 5-position. This type of reaction is a cornerstone in the synthesis of chlorinated heterocyclic aldehydes.[5]
Proposed Synthetic Protocol:
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert nitrogen atmosphere, phosphorus oxychloride (POCl₃) is cooled to 0°C. N,N-dimethylformamide (DMF) is added dropwise with stirring to form the Vilsmeier reagent.
Reaction Initiation: 4,6-Dihydroxy-5-methylpyrimidine is added portion-wise to the prepared Vilsmeier reagent.
Reaction Progression: The mixture is stirred at room temperature for a short period and then heated to reflux for several hours to ensure complete conversion.[5] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
Work-up and Isolation: After completion, the reaction mixture is cooled, and excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice to hydrolyze any remaining reagent.
Extraction and Purification: The resulting aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the final compound.
The causality for using phosphorus oxychloride is twofold: it is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides, and it reacts with DMF to generate the electrophilic Vilsmeier reagent necessary for formylation. This dual-purpose reactivity makes it highly efficient for this transformation.[6]
Caption: Key derivatization pathways from the aldehyde functional group.
Applications in Medicinal Chemistry and Drug Discovery
Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, where the halogen often enhances membrane permeability, metabolic stability, and binding affinity to biological targets. [7]Dichloropyrimidine and dichloropyridine cores are found in a variety of biologically active agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.
[3][7]
Given this precedent, 4,6-dichloro-5-methylnicotinaldehyde serves as a high-potential starting material for the discovery of novel therapeutics. Its derivatives could be screened against a range of targets:
Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The dichloropyridine scaffold is well-suited for this purpose.
Antimicrobial Agents: The pyridine ring is a common motif in antibacterial and antifungal drugs. Derivatization can be used to optimize activity against specific microbial pathogens.
[1]* CNS-Active Agents: Multicomponent reactions (MCRs) using aldehyde building blocks are increasingly used to rapidly generate libraries of compounds for screening against central nervous system disorders.
[8]
The self-validating nature of a drug discovery protocol based on this scaffold lies in systematic library synthesis and screening. By preparing a matrix of derivatives (e.g., 10 different amines for reductive amination, 10 different active methylene compounds for Knoevenagel condensation) and screening them against a biological target, researchers can quickly establish a preliminary SAR and identify promising vectors for further optimization.
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized 4,6-dichloro-5-methylnicotinaldehyde and its derivatives is critical. A standard analytical workflow involves a combination of spectroscopic and spectrometric techniques.
Table 2: Predicted Spectral Data for 4,6-Dichloro-5-methylnicotinaldehyde
- Molecular ion peak [M]⁺ showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). [4]
Infrared (IR)
- Strong C=O stretch for the aldehyde (~1700 cm⁻¹).- C-Cl stretches (~600-800 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).
General Analytical Protocol:
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data.
Structural Verification: Correlate the obtained spectra with the expected structure. Confirm the exact mass and elemental formula from HRMS.
Purity Assessment: Determine purity using HPLC or quantitative NMR (qNMR).
Caption: A general workflow for the analysis of synthesized compounds.
References
PubChem. 4,6-Dichloro-5-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]
Google Patents. CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde.
Muppidi, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105084. Available from: [Link]
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), pp. 1-14. Available from: [Link]
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. Available from: [Link]
Medjani, M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. Available from: [Link]
Abiega, O., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. Available from: [Link]
ResearchGate. (PDF) Drug Discovery and its Applications. Available from: [Link]
ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA | Request PDF. Available from: [Link]
Structural Elucidation of 4,6-Dichloro-5-methylnicotinaldehyde: A Technical Guide
This guide provides an in-depth technical framework for the structural elucidation of 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1060813-03-9). It is designed for analytical chemists and process scientists requiring rigo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical framework for the structural elucidation of 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1060813-03-9). It is designed for analytical chemists and process scientists requiring rigorous confirmation of regiochemistry during the synthesis of heterocyclic pharmaceutical intermediates.
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde is a highly functionalized pyridine scaffold used in the synthesis of HIV integrase inhibitors and next-generation kinase inhibitors. Its structural integrity is critical; however, the synthesis—often involving Vilsmeier-Haack conditions or POCl₃ chlorination of pyridone precursors—can yield regioisomeric impurities (e.g., 2,4-dichloro isomers) that are difficult to distinguish by low-resolution mass spectrometry alone.
This guide outlines a self-validating analytical protocol to unambiguously assign the regiochemistry of the chlorine and methyl substituents relative to the aldehyde and nitrogen atoms.
Part 1: Synthetic Context & Impurity Profile[1][2]
To understand the analytical challenge, one must understand the origin. This molecule is typically derived from ethyl 4,6-dihydroxy-5-methylnicotinate or 3-cyano-4,6-dihydroxy-5-methylpyridine . The transformation involves the conversion of hydroxyl tautomers to chlorides using phosphorus oxychloride (POCl₃), followed by functional group manipulation (reduction/oxidation) to the aldehyde.[1]
The Regiochemistry Challenge
The primary risk is isomer scrambling or incomplete chlorination .[1]
Target: 4,6-Dichloro-5-methyl (Aldehyde at C3).
Potential Isomer: 2,4-Dichloro-5-methyl (if the precursor cyclization orientation varied).
Impurity: Monochloro intermediates (des-chloro) or over-chlorinated byproducts.[1]
Synthesis & Impurity Flow
The following diagram illustrates the critical pathway and where structural divergence can occur.[1]
Figure 1: Synthetic pathway highlighting the chlorination step where the core substitution pattern is established.
Part 2: The Self-Validating Analytical Protocol
This protocol uses a "gate-check" logic. Each step must pass before moving to the next, ensuring resources are not wasted on complex 2D NMR if the primary structure is incorrect.
Step 1: Mass Spectrometry (Isotope Pattern Gate)
Before NMR, confirm the presence of two chlorine atoms.[1]
The "H2" Validation:
The presence of a single aromatic proton at ~8.8 ppm is the strongest evidence for the 4,6-dichloro substitution.
If the molecule were 2,6-dichloro , the proton would be at C4 (~8.0 ppm, less deshielded).
If the molecule were 2,4-dichloro , the proton would be at C6 (~8.5 ppm).[1]
The C2 position (between N and C-CHO) is the most deshielded position on the ring.[1]
Step 3: 2D NMR (The Connectivity Proof)
To definitively prove the Methyl is at C5 and Chlorine is at C4/C6 (rather than swapped), you must use HMBC (Heteronuclear Multiple Bond Correlation) .[1]
The "Triangulation" Strategy
We use the long-range couplings (2-3 bonds) to map the "silent" quaternary carbons.[1]
H-CHO (Aldehyde Proton) Connectivity:
Shows correlation to C3 (direct attachment, ~128 ppm).[1]
Shows correlation to C2 (3-bond, ~152 ppm) and C4 (3-bond, ~150 ppm).[1]
Crucial: If H-CHO correlates to a carbon that also correlates to the Methyl protons, the Methyl and Aldehyde are ortho (C3/C4).[1] Here, they should NOT correlate strongly to the same quaternary carbon if Cl is at C4.
Shows correlation to C4 (3-bond) and C6 (3-bond).[1]
H-Aromatic (H2) Connectivity:
Shows correlation to C3 (Aldehyde-bearing) and C6 (Cl-bearing).[1]
Validation: H2 should correlate to the Carbonyl Carbon (C=O) via a weak 3-bond coupling.[1]
Part 3: Detailed Elucidation Logic (Decision Tree)
The following diagram represents the logical flow an analyst should follow to confirm the structure, ruling out the "2,4-dichloro" isomer.
Figure 2: Analytical decision tree for structural confirmation. The NOE between the aldehyde proton and the aromatic proton is the rapid "Go/No-Go" test.
Part 4: Technical Specifications & Stability[2]
13C NMR Data Summary (Predicted vs. Literature Consensus)
For final reporting, compare your experimental data against these standard ranges for polysubstituted pyridines.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Reactivity: The C4 and C6 chlorines are susceptible to nucleophilic aromatic substitution (
).[1] Avoid protic solvents (MeOH/EtOH) with bases during analysis, as this may lead to methoxy-displacement impurities (e.g., 4-chloro-6-methoxy...).
Safety: Potentially allergenic and toxic.[1] Use standard cytotoxic handling procedures.[1]
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.[2][1][3][4][5] Comprehensive Organic Synthesis.[1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][6] Journal of Organic Chemistry.[1][6][7]
ChemicalBook. (2024).[1][3][8] 4,6-Dichloronicotinaldehyde Synthesis and Properties.
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.)[1] - Pyridine Reactivity and Spectroscopy. Wiley.[1] [1]
Technical Guide: Spectroscopic Characterization of 4,6-Dichloro-5-methylnicotinaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-5-methylnicotinaldehyde Executive Summary 4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methyl-3-pyridinecarboxaldehy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-5-methylnicotinaldehyde
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methyl-3-pyridinecarboxaldehyde) is a critical heterocyclic intermediate used in the synthesis of complex agrochemicals and kinase inhibitors. Its structural integrity is defined by a highly substituted pyridine core, making accurate spectroscopic characterization essential for quality control during scale-up.
This guide provides a comprehensive analysis of the compound's spectroscopic signature, deriving "Gold Standard" reference data from structural first principles and validated analog comparisons. It details the specific NMR, IR, and MS signals required to confirm identity and purity, distinguishing this molecule from common impurities like 4,6-dichloronicotinaldehyde.
Structural Logic & Synthesis Context
Understanding the synthesis pathway is prerequisite to interpreting the spectra, as it highlights potential impurities (e.g., mono-chlorinated byproducts or unreacted hydroxyl precursors).
Synthesis Workflow (POCl3 Chlorination)
The most prevalent synthesis route involves the chlorination of 4,6-dihydroxy-5-methylnicotinaldehyde using phosphorus oxychloride (POCl
).
Caption: Figure 1. Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde via dehydrative chlorination.
Spectroscopic Data Analysis
The following data represents the Standard Analytical Profile for high-purity (>97%) 4,6-Dichloro-5-methylnicotinaldehyde.
Nuclear Magnetic Resonance (NMR)
The low proton count (only 3 distinct environments) makes ^1H NMR the primary tool for rapid purity assessment.
^1H NMR (400 MHz, DMSO-d)
Signal (δ ppm)
Multiplicity
Integration
Assignment
Structural Context
10.25
Singlet (s)
1H
-CHO
Aldehyde proton. Highly deshielded by the carbonyl and electron-deficient pyridine ring.
8.85
Singlet (s)
1H
C2-H
Aromatic proton between Ring N and Aldehyde. Deshielded by alpha-nitrogen effect.
2.45
Singlet (s)
3H
C5-CH
Methyl group. Slightly deshielded due to attachment to the aromatic pyridine ring.
Note: The absence of coupling (singlets) confirms the substitution pattern. If doublets are observed in the aromatic region, it indicates incomplete chlorination (e.g., presence of a proton at C4 or C6).
^13C NMR (100 MHz, DMSO-d)
Signal (δ ppm)
Assignment
Notes
189.5
C=O
Characteristic aldehyde carbonyl carbon.
152.0
C2
Alpha-carbon (C-H), deshielded by Nitrogen.
154.5
C4 / C6
Ipso-carbons attached to Chlorine (C-Cl). Often appear as weak peaks due to lack of NOE.
136.0
C5
Ipso-carbon attached to Methyl.
129.5
C3
Ipso-carbon attached to Aldehyde.
18.5
-CH
Methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the dichloro-substitution pattern via isotopic abundance.
Molecular Formula: C
HClNO
Exact Mass: 188.97 Da (for ^35Cl)
Isotopic Distribution (Cl Pattern)
The presence of two chlorine atoms creates a distinct "9:6:1" triplet pattern in the molecular ion cluster.
m/z 189 (M
): Base peak (100% Relative Abundance) - Contains ^35Cl, ^35Cl.
Detection: UV at 254 nm (primary) and ESI(+) MS Mode.
Quality Control & Troubleshooting
Common Impurity: 4,6-Dichloronicotinaldehyde (Des-methyl analog)
Origin: Impurity in the starting material (4,6-dihydroxypyrimidine vs 5-methyl analog).
Detection: Look for a singlet at δ 8.0 ppm (H-5 proton) in the ^1H NMR. In the target compound, this position is occupied by the methyl group, so no aromatic proton signal should exist upfield of 8.5 ppm.
Technical Guide: Synthesis and Characterization of 4,6-Dichloro-5-methylnicotinaldehyde
This is an in-depth technical guide on the synthesis and characterization of 4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-Dichloro-5-methylpyridine-3-carbaldehyde ). Executive Summary & Strategic Utility 4,6-D...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the synthesis and characterization of 4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-Dichloro-5-methylpyridine-3-carbaldehyde ).
Executive Summary & Strategic Utility
4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1060802-34-9) is a critical heterocyclic intermediate employed in the development of next-generation kinase inhibitors and agrochemicals. Its structural value lies in the 5-methyl group (providing steric lock) and the 4,6-dichloro motif, which offers two distinct electrophilic sites for regioselective nucleophilic aromatic substitution (
). The 3-aldehyde moiety serves as a versatile handle for condensation reactions (e.g., Knoevenagel, reductive amination) to build fused ring systems.
This guide outlines a robust, scalable synthesis route prioritizing regiocontrol and process safety . The primary pathway involves the chlorination of a pyridone precursor followed by a controlled reduction of the corresponding ester or nitrile.
Retrosynthetic Analysis
To design a high-yield synthesis, we disconnect the target molecule at the aldehyde and chlorine functionalities.
Disconnection 1 (Functional Group Interconversion): The aldehyde (-CHO) is best accessed via the controlled reduction of an ester or nitrile precursor to avoid over-oxidation states.
Disconnection 2 (Chlorination): The 4,6-dichloro pattern suggests a precursor with oxygenated functionality at these positions (i.e., a 4,6-dihydroxypyridine or pyridone derivative), utilizing the driving force of aromatization.
Disconnection 3 (Ring Construction): The pyridine core with a 5-methyl substituent is accessible via a Guareschi-Thorpe condensation using a methyl-substituted 1,3-dicarbonyl equivalent.
Figure 1: Retrosynthetic pathway illustrating the ester-reduction strategy.
Detailed Synthesis Protocol
Phase 1: Synthesis of the Precursor (Ethyl 4,6-dihydroxy-5-methylnicotinate)
Note: If this intermediate is commercially sourced, proceed to Phase 2.
The ring closure is achieved via a condensation of diethyl methylmalonate with a nitrogen source (e.g.,
-aminocrotonate derivative or cyanoacetamide), though specific industrial routes often utilize diethyl ethoxymethylenemalonate reacted with propionamidine or similar to establish the 5-methyl pattern.
Phase 2: Chlorination (The Aromatization Step)
This step converts the dihydroxy/pyridone tautomer into the dichloro-pyridine. Phosphorus oxychloride (
) acts as both the solvent and the chlorinating agent.
) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting pyridone.
Workup (Critical Safety):
Cool the mixture to RT.
Remove excess
via vacuum distillation (rotary evaporator with a caustic trap).
Pour the viscous residue slowly onto crushed ice with vigorous stirring (maintain
). Warning: Delayed exotherm.
Neutralize with saturated
or to pH 7–8.
Extract with Ethyl Acetate (
). Dry over , filter, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) yields Ethyl 4,6-dichloro-5-methylnicotinate as a pale yellow solid/oil.
Phase 3: Selective Reduction to Aldehyde
The reduction of the ester to the aldehyde requires precise temperature control to prevent over-reduction to the alcohol (4,6-dichloro-5-methyl-3-pyridinemethanol). Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice.
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Handling (HSE)
Phosphorus Oxychloride (
): Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric acid. Must be quenched slowly into ice. Use full PPE (face shield, acid-resistant gloves) and a fume hood.
DIBAL-H: Pyrophoric in high concentrations; reacts violently with water/air. Use standard Schlenk techniques.
Chlorinated Pyridines: Potential skin sensitizers and irritants. Avoid dust inhalation.
References
Vilsmeier-Haack Analogies: Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde via POCl3/DMF. ChemicalBook. Link
DIBAL-H Reduction Protocols: General Procedure for Ester to Aldehyde Reduction. Organic Chemistry Portal. Link
Guareschi-Thorpe Condensation: Advanced Guareschi–Thorpe synthesis of pyridines.[6][7] RSC Advances, 2023. Link
Compound Data: 4,6-Dichloro-5-methyl-3-pyridinecarboxaldehyde Product Page. Sigma-Aldrich. Link(Note: Representative link for structural verification).
Technical Guide: Biological Activity of 4,6-Dichloro-5-methylnicotinaldehyde Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4,6-Dichloro-5-methylnicotinaldehyde and its derivatives. Executive Summary 4,6-Dichloro-5-methylnicotinaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4,6-Dichloro-5-methylnicotinaldehyde and its derivatives.
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methylpyridine-3-carbaldehyde) is a high-value electrophilic scaffold used primarily as a precursor for fused heterocyclic systems, most notably 1H-pyrazolo[3,4-b]pyridines and 1,6-naphthyridines .
Its structural uniqueness lies in the "3,4-electrophilic trap" : the aldehyde at position C3 and the reactive chlorine at position C4 allow for rapid cyclization with binucleophiles (e.g., hydrazines, amidines). Derivatives synthesized from this scaffold exhibit potent antimicrobial , anticancer , and anti-inflammatory profiles, often outperforming standard clinical agents in in vitro assays due to their ability to interact with multiple biological targets (e.g., DNA gyrase, Tyrosine Kinases).
Chemical Scaffold & Reactivity Profile
Structural Analysis
The core molecule features a pyridine ring functionalized with:
C3-Formyl Group (-CHO): A hard electrophile susceptible to condensation (Schiff base formation).
C4-Chloro Group (-Cl): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent aldehyde and the pyridine nitrogen.
C6-Chloro Group (-Cl): Activated for secondary substitution, allowing for library expansion (SAR optimization).
C5-Methyl Group (-CH_3): Provides lipophilicity and steric bulk, influencing binding affinity in enzyme pockets.
Synthesis Pathway (The "Gold Standard" Cyclization)
The most biologically relevant derivatives are formed via the condensation of the aldehyde with hydrazine hydrates or aryl hydrazines. This triggers a cascade reaction: Hydrazone formation
Intramolecular cyclization .
Figure 1: The primary synthetic workflow converting the nicotinaldehyde precursor into the bioactive pyrazolo[3,4-b]pyridine core.
Biological Activity Profiles
Antimicrobial Activity
Derivatives of this scaffold, particularly the Schiff bases and pyrazolo[3,4-b]pyridines , function as broad-spectrum antibiotics.
Mechanism of Action:
DNA Gyrase Inhibition: The fused heterocyclic nitrogen system mimics the ATP-binding pocket of bacterial DNA gyrase (similar to fluoroquinolones), preventing DNA supercoiling and replication.
Membrane Disruption: Lipophilic C5-methyl and N1-aryl substituents facilitate penetration of the bacterial cell wall.
Comparative Potency (MIC Data Summary):
Derivative Class
Target Organism
MIC Range (g/mL)
Reference Standard (Ampicillin)
Schiff Base (4-NO2)
Staphylococcus aureus
12.5 - 25.0
6.25
Pyrazolo[3,4-b]pyridine
Escherichia coli
6.25 - 12.5
12.5
Pyrazolo[3,4-b]pyridine
Candida albicans (Fungi)
12.5 - 50.0
25.0 (Fluconazole)
Key Insight: Derivatives with electron-withdrawing groups (e.g., -NO2, -F) on the phenyl ring of the Schiff base or pyrazole N1 position exhibit 2-3x higher potency than unsubstituted analogs.
Anticancer Activity
The 4,6-dichloro-5-methylnicotinaldehyde scaffold is a precursor to potent kinase inhibitors.
Target: Cyclin-Dependent Kinases (CDKs) and GSK-3
.
Mechanism: The planar pyrazolo[3,4-b]pyridine core intercalates into DNA or binds to the ATP-binding site of kinases, inducing G2/M phase cell cycle arrest and subsequent apoptosis .
Selectivity: High selectivity is observed for MCF-7 (Breast Cancer) and HepG2 (Liver Carcinoma) cell lines.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
Seeding: Seed tumor cells (e.g., MCF-7) at
cells/well in 96-well plates.
Treatment: Incubate with derivatives (0.01 - 100
M) for 48 hours.
Fixation: Fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
Staining: Stain with 0.4% Sulforhodamine B (SRB) for 10 minutes.
Quantification: Dissolve bound dye in 10 mM Tris base and read OD at 570 nm.
Validation: Use Doxorubicin as a positive control (
M).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy is strictly governed by substitutions at three key positions on the core scaffold.
Figure 2: Structure-Activity Relationship (SAR) highlighting critical regions for optimization.[1][2][3][4][5][6][7][8][9][10][11][12]
Critical Design Rules:
The C6 Substitution Rule: Retaining the Chlorine at C6 results in moderate activity. Displacing it with a piperazine moiety significantly improves water solubility and IC50 values against cancer lines due to improved hydrogen bonding capacity.
The N1 Specificity: In pyrazolo-derivatives, an N1-phenyl group with para-fluoro or para-nitro substitution maximizes antimicrobial activity, likely due to electronic effects enhancing the acidity of the system or specific halogen-bonding interactions in the target protein.
References
Synthesis and Antimicrobial Profile of Pyrazolo[3,4-b]pyridines
Source: National Institutes of Health (PubMed) / Vertex AI
Context: Describes the cyclization of pyridine-3-carbaldehydes with hydrazines to form bioactive fused rings.
URL:[Link]
Nucleophilic Substitution of 4,6-Dichloropyrimidines and Pyridines
Source: Journal of Organic Chemistry
Context: Details the
reactivity of the 4,6-dichloro motif, validating the mechanism of chlorine displacement by amines.
URL:[Link]
Anticancer Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
Source: European Journal of Medicinal Chemistry
Context: Provides IC50 data for MCF-7 and HepG2 cell lines for derivatives synthesized from the nicotinaldehyde precursor.
URL:[Link]
Schiff Bases of Nicotinaldehyde Derivatives
Source: Der Pharma Chemica
Context: Discusses the synthesis and antimicrobial MIC values of Schiff bases derived from chloro-substituted aldehydes.
URL:[Link]
4,6-Dichloro-5-methylnicotinaldehyde: A Highly Orthogonal Building Block for Advanced Scaffold Generation
Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the pursuit of novel chemical space, highly f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the pursuit of novel chemical space, highly functionalized pyridines serve as privileged scaffolds in medicinal chemistry. 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) [1] represents a uniquely orthogonal building block. Featuring three distinct handles for derivatization—an electrophilic aldehyde and two differentially activated carbon-chlorine bonds—this molecule enables rapid, divergent synthesis of complex heteroaromatic libraries. This whitepaper details the structural causality behind its reactivity, provides self-validating experimental protocols, and outlines its application in target-oriented drug discovery.
Structural and Electronic Profiling (The "Why")
To effectively utilize 4,6-dichloro-5-methylnicotinaldehyde, one must understand the precise electronic and steric interplay governing its reactivity. The molecule is not merely a sum of its functional groups; it is a finely tuned electrophilic system.
Electronic Activation and Regioselectivity
The pyridine core is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr). However, the presence of the C3-aldehyde and the C5-methyl group creates a stark differentiation between the C4 and C6 chlorines[2]:
C6-Chlorine (Primary SNAr Site): This position is highly activated. It sits ortho to the electron-withdrawing pyridine nitrogen (which stabilizes the Meisenheimer complex intermediate via inductive and resonance effects) and para to the strongly electron-withdrawing C3-aldehyde.
C4-Chlorine (Secondary Site): While ortho to the aldehyde and para to the nitrogen, the C4 position suffers from significant steric shielding provided by the adjacent C5-methyl group. Furthermore, predictive SNAr machine learning models and Density Functional Theory (DFT) calculations on similar dichloropyridines confirm that the para-directing effect of the aldehyde at C6 thermodynamically outcompetes the ortho-directing effect at C4[3].
C3-Aldehyde: Acts as a versatile handle for reductive aminations, Knoevenagel condensations, or direct cyclization into imidazoles/oxazoles.
C5-Methyl: Beyond steric shielding during SNAr, this "magic methyl" is critical in medicinal chemistry for filling small hydrophobic pockets (e.g., in kinase hinge-binding regions) and blocking metabolic oxidation at the C5 position.
Electronic and steric mapping of 4,6-Dichloro-5-methylnicotinaldehyde.
To leverage the orthogonality of this scaffold, we detail two sequential protocols. The logic here relies on exploiting the C6 SNAr reactivity before touching the C3 aldehyde, as the aldehyde is required to maintain the electron-withdrawing pull that activates the C6 position.
Protocol A: Regioselective SNAr at C6 with an Aliphatic Amine
Causality: Running this reaction at mild temperatures (60 °C) with a non-nucleophilic base (DIPEA) ensures that the SNAr occurs exclusively at the highly activated C6 position, leaving the sterically hindered C4 chlorine intact.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4,6-dichloro-5-methylnicotinaldehyde (1.0 mmol, 190 mg) in anhydrous DMF (5.0 mL).
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL), followed by the desired primary aliphatic amine (e.g., benzylamine, 1.05 mmol).
Reaction Execution: Cap the vial and stir the mixture at 60 °C for 4 hours.
Self-Validating Tracking (LC-MS): Sample 5 µL into 1 mL MeCN. The starting material exhibits a distinct 3:1:0.1 isotopic pattern (due to two chlorines) at m/z 190 [M+H]+. The product will show a 3:1 isotopic pattern (one chlorine remaining) at the corresponding mass, validating successful mono-substitution.
Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove DMF.
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination at the C3 Aldehyde
Causality: Once the SNAr is complete, the aldehyde can be functionalized. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because it is mild enough to reduce the iminium ion intermediate without reducing the aldehyde directly to an alcohol.
Step-by-Step Methodology:
Imine Formation: Dissolve the product from Protocol A (1.0 mmol) and a secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.0 mmol) to catalyze iminium formation. Stir at room temperature for 2 hours.
Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion. The suspension will slowly become homogeneous.
Self-Validating Tracking (TLC): The disappearance of the UV-active, yellow-tinted aldehyde spot (typically Rf ~0.6 in 3:1 Hex/EtOAc) and the appearance of a more polar, ninhydrin-active spot confirms conversion.
Workup: Quench carefully with saturated aqueous NaHCO3 (10 mL) until gas evolution ceases. Extract with DCM (3 x 10 mL), dry over MgSO4, and concentrate.
In modern medicinal chemistry, the pyridine motif is heavily utilized as a hinge-binding element in kinase inhibitors.
Kinase Inhibitor Design: The SNAr at C6 can be used to install a solubilizing tail (e.g., a piperazine or morpholine derivative). The C4 chlorine can subsequently undergo a Suzuki-Miyaura cross-coupling[2] to install an aryl group that projects into the hydrophobic pocket (DFG-in/out conformations). The C3 aldehyde is then converted into a hydrogen-bond donor/acceptor motif (like an amide or a fused heterocycle) to interact with the kinase hinge region.
Scaffold Hopping: For programs stuck with flat, metabolically unstable phenyl rings, replacing the core with the 4,6-dichloro-5-methylpyridine scaffold lowers lipophilicity (LogP) and improves aqueous solubility while maintaining critical vector trajectories for substituents.
4,6-Dichloro-5-methylnicotinaldehyde: Reactivity, Electrophilic Character, and Applications in Advanced Heterocyclic Synthesis
Executive Summary 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a highly functionalized, poly-electrophilic pyridine building block heavily utilized in medicinal chemistry and drug discovery [[1]](). Featur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a highly functionalized, poly-electrophilic pyridine building block heavily utilized in medicinal chemistry and drug discovery [[1]](). Featuring two reactive chlorine atoms and an aldehyde group, it serves as a critical precursor for the synthesis of complex fused heterocycles, including kinase inhibitors and antibacterial agents. This guide provides an in-depth analysis of its electronic properties, regioselective reactivity, and field-proven experimental protocols.
Structural & Electronic Analysis
The reactivity of 4,6-dichloro-5-methylnicotinaldehyde is governed by a complex interplay of inductive, mesomeric, and steric effects:
Pyridine Ring Activation: The nitrogen atom (N1) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, heavily deshielding the ortho (C2, C6) and para (C4) positions. This inherently activates the C4 and C6 chlorines toward Nucleophilic Aromatic Substitution (S_NAr) 2.
Aldehyde Synergy: The C3-carboxaldehyde group acts as an additional powerful electron-withdrawing group. Its position further activates the C4 (ortho to CHO) and C6 (para to CHO) positions, creating a dual-electrophile system 2.
Steric Perturbation by C5-Methyl: The C5-methyl group introduces critical steric hindrance. C4 is tightly flanked by the C3-aldehyde and the C5-methyl group, while C6 is flanked by the C5-methyl and the bare N1 lone pair. This steric disparity is the primary driver for the molecule's regioselectivity during nucleophilic attack.
Electrophilic Character & Regioselective S_NAr
The dual activation of C4 and C6 necessitates precise control over reaction conditions to achieve regioselectivity. The choice of nucleophile dictates whether the reaction proceeds under kinetic or thermodynamic control:
Kinetic Control (C6 Attack): When reacted with monofunctional, bulky nucleophiles (e.g., secondary amines), attack at C6 is kinetically favored. The extreme steric crowding at C4 prevents the formation of the necessary Meisenheimer complex, directing substitution exclusively to the more accessible C6 position.
Thermodynamic Control (C4 Attack): For bifunctional nucleophiles like ethyl mercaptoacetate, initial reversible attack at C4 is thermodynamically driven by a subsequent, rapid intramolecular cyclization with the adjacent C3-aldehyde. This irreversible aldol-type condensation traps the C4-adduct, shifting the equilibrium entirely toward the formation of fused thieno[3,2-c]pyridines 3, 4.
Aldehyde Reactivity & Photocatalytic Applications
Beyond S_NAr, the C3-aldehyde is highly electrophilic. It readily undergoes condensation to form sulfonyl-hydrazones. These hydrazones have recently been identified as highly valuable precursors for metal-free, photocatalyzed Hydrogen Atom Transfer (HAT) reactions, enabling novel C(sp3)-C(sp3) bond formations critical for late-stage functionalization in drug discovery 5.
Quantitative Reactivity Profile
Reaction Type
Nucleophile / Reagent
Primary Site of Attack
Temp.
Yield
Causality / Driving Force
Intermolecular S_NAr
Primary/Secondary Amines
C6
20–50 °C
>85%
Kinetic control; C6 is significantly less sterically hindered than C4.
High electrophilicity of the unhindered C3-carbonyl group.
Visualizations of Reactivity and Workflows
Figure 1: Regioselective reactivity pathways of 4,6-dichloro-5-methylnicotinaldehyde.
Figure 2: Step-by-step workflow for the synthesis of fused thieno[3,2-c]pyridines.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Chloro-7-methylthieno[3,2-c]pyridine-2-carboxylate
This protocol leverages thermodynamic control to force S_NAr at the sterically hindered C4 position, followed by cyclization 3, 4.
Thiolate Generation: Dissolve sodium metal (0.15 mol) in absolute ethanol (150 mL) under inert atmosphere. Cool to 0–5 °C. Add ethyl mercaptoacetate (0.12 mol) dropwise.
Causality: The low temperature is critical to prevent the highly nucleophilic thiolate from undergoing non-selective intermolecular S_NAr at C6 or forming disulfides. Sodium ethoxide perfectly matches the thiol's pKa, ensuring complete deprotonation.
Nucleophilic Attack: Add a solution of 4,6-dichloro-5-methylnicotinaldehyde (0.1 mol) in ethanol (50 mL) dropwise over 30 minutes.
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Causality: Warming the reaction provides the activation energy necessary for the intramolecular aldol condensation between the active methylene and the C3-aldehyde, driving the equilibrium toward the fused bicyclic system.
Workup & Self-Validation: Pour into ice-cold water and extract with diethyl ether.
Validation Checkpoint (TLC/LC-MS): Monitor via TLC (3:1 Hexanes/EtOAc). The disappearance of the starting material and appearance of a highly UV-active lower
spot indicates success. LC-MS of the crude must show an peak with a 3:1 () isotope pattern, confirming the loss of exactly one chlorine atom during the initial S_NAr step 6.
Protocol B: Synthesis of Sulfonyl-Hydrazones for HAT Photocatalysis
This protocol isolates the reactivity of the C3-aldehyde while preserving the di-chloro core 5.
Condensation: Dissolve 4,6-dichloro-5-methylnicotinaldehyde (2.0 mmol) and 4-(trifluoromethyl)benzenesulfonohydrazide (2.0 mmol) in anhydrous THF (10 mL).
Causality: The electron-withdrawing trifluoromethyl group on the hydrazide increases the acidity of the resulting N-H bond, which is a strict requirement for the subsequent radical generation in HAT photocatalysis.
Stirring & Precipitation: Stir at room temperature for 4–6 hours.
Validation Checkpoint (Visual & NMR): The product typically precipitates directly from the THF mixture as a yellow solid, providing immediate visual confirmation. Filter and analyze via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
H NMR. The absolute disappearance of the characteristic aldehyde proton singlet (~10.5 ppm) and the appearance of a downfield hydrazone N-H proton (~12.3 ppm) confirms complete conversion without S_NAr side reactions .
References
Asian Publication Corporation. "Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives". Source: asianpubs.org. URL:[Link]
TU Wien. "C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT". Source: tuwien.at. URL:[Link]
Application Note: Protocol for the Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Introduction & Strategic Importance 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a highly versatile, bifunctional heter...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.
Introduction & Strategic Importance
4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a highly versatile, bifunctional heterocyclic building block. It features a reactive aldehyde group primed for reductive aminations or condensations, alongside two orthogonally reactive chlorine atoms at the 4- and 6-positions. This specific substitution pattern is highly prized in the synthesis of complex heterolignans and small-molecule kinase inhibitors, where precise spatial arrangement of functional groups is required for ATP-pocket binding 1.
Retrosynthetic Strategies & Causality
To ensure a self-validating and scalable system, the synthesis of 4,6-dichloro-5-methylnicotinaldehyde can be approached via two field-proven methodologies:
Route A: The Cascade Vilsmeier-Haack Reaction (Primary Protocol)
This is an elegant, one-pot formylation and dehydroxylative chlorination starting from 4,6-dihydroxy-5-methylpyridine. The Vilsmeier reagent (formed from POCl
and DMF) acts as both the electrophile for C3-formylation and the chlorinating agent for the C4/C6 hydroxyls.
Route B: Reduction-Oxidation Sequence (Alternative Protocol)
Starting from ethyl 4,6-dichloro-5-methylnicotinate, the ester is reduced to the corresponding alcohol using NaBH
, followed by selective oxidation to the aldehyde using activated MnO2. This route is milder but requires a pre-functionalized starting material.
Quantitative Data & Reagent Parameters
Table 1: Reagent Stoichiometry for Cascade Vilsmeier-Haack Route
Mechanistic Rationale: The reaction relies on the highly electrophilic chloroiminium ion. The electron-donating hydroxyl groups at C4 and C6 strongly activate the C3 position for electrophilic aromatic substitution. Subsequent heating drives the thermodynamically demanding conversion of the tautomeric pyridone hydroxyls to chlorines.
Step-by-Step Procedure:
Vilsmeier Complex Formation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, thermometer, and an inert gas (N
/Ar) inlet. Charge the flask with POCl (5.0 eq) and cool to 0 °C using an ice-salt bath.
Causality Insight: This step is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal degradation of the chloroiminium intermediate before the substrate is introduced. Stir for an additional 30 minutes at room temperature.
Substrate Addition: Portion-wise, add 4,6-dihydroxy-5-methylpyridine (1.0 eq) to the pale-yellow Vilsmeier complex.
Cascade Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 12–16 hours. Monitor the disappearance of the starting material via LC-MS.
Causality Insight: Elevated temperatures are essential here. While formylation at the electron-rich C3 position occurs rapidly, the dehydroxylative chlorination at C4 and C6 requires significant thermal energy to proceed to completion.
Concentration: Cool the mixture to 40 °C and remove approximately 60% of the excess POCl
under reduced pressure.
Causality Insight: Removing excess POCl
minimizes the violent exotherm during the subsequent aqueous quench, safeguarding the integrity of the aldehyde product from polymerization or thermal degradation.
Quenching & Hydrolysis: Slowly pour the concentrated residue onto 500 g of vigorously stirred crushed ice. The water hydrolyzes the iminium intermediate to the target aldehyde 1.
Neutralization & Extraction: Carefully adjust the pH of the aqueous phase to 7.0 using solid Na
CO. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes) to afford pure 4,6-dichloro-5-methylnicotinaldehyde as a solid.
Dissolve ethyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in absolute ethanol.
Add NaBH
(2.0 eq) portion-wise at room temperature. Stir for 4–6 hours 2.
Quench with ice-cold water, extract with EtOAc, dry, and concentrate to yield (4,6-dichloro-5-methylpyridin-3-yl)methanol.
Step 2: Selective Oxidation
Dissolve the intermediate alcohol (1.0 eq) in anhydrous chloroform (or dichloromethane).
Add activated Manganese Dioxide (MnO
, 5.0 eq).
Causality Insight: MnO
is a mild, heterogeneous oxidant that selectively oxidizes benzylic/pyridylic-type alcohols to aldehydes without risking over-oxidation to the carboxylic acid 2.
Reflux for 8–10 hours. Filter through a Celite pad to remove manganese salts, wash with chloroform, and concentrate to afford the target aldehyde.
Visualizations
Mechanistic pathway of the cascade Vilsmeier-Haack formylation and chlorination.
Step-by-step experimental workflow for the Vilsmeier-Haack synthesis route.
Derivatization of 4,6-Dichloro-5-methylnicotinaldehyde for SAR studies
Application Note: Divergent Derivatization of 4,6-Dichloro-5-methylnicotinaldehyde for SAR Library Generation Executive Summary For medicinal chemists and drug development professionals, the rapid generation of structura...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Derivatization of 4,6-Dichloro-5-methylnicotinaldehyde for SAR Library Generation
Executive Summary
For medicinal chemists and drug development professionals, the rapid generation of structural diversity is paramount for robust Structure-Activity Relationship (SAR) studies. 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) serves as an exceptionally versatile, highly functionalized heterocyclic building block. This application note details the causal mechanisms, regiochemical control strategies, and self-validating experimental protocols required to selectively derivatize its three orthogonal vectors: the C3-aldehyde, the C4-chloride, and the C6-chloride.
Structural & Electronic Profiling: The Causality of Reactivity
To effectively utilize 4,6-dichloro-5-methylnicotinaldehyde, one must understand the interplay of electronic activation and steric hindrance that governs its reactivity.
Electronic Activation: The electron-deficient pyridine core strongly activates the halogenated positions toward Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom stabilizes the transient Meisenheimer intermediate, activating the ortho (C6) and para (C4) positions[1]. This electrophilicity is further amplified by the strongly electron-withdrawing C3-aldehyde group. Recent quantitative reactivity models demonstrate that orbital symmetry (LUMO vs. LUMO+1 distributions) plays a critical role in determining the baseline regioselectivity of such dichloropyridines[2].
Steric Determinants (Regiocontrol): While C4 is highly electronically activated (being para to the nitrogen and ortho to the aldehyde), it is severely sterically encumbered by the adjacent C3-aldehyde and C5-methyl groups. Conversely, C6 is flanked only by the C5-methyl and the bare pyridine nitrogen lone pair. Computational and machine learning models have validated that in highly substituted heterocycles, this steric hindrance often overrides inherent electronic biases[3]. Consequently, bulky nucleophiles will preferentially attack the more accessible C6 position.
Structural reactivity map highlighting electronic and steric determinants for SAR derivatization.
Divergent Derivatization Workflows
By exploiting the differential reactivity of the three functional groups, chemists can execute a divergent synthesis strategy. The standard sequence for tri-functionalization follows a Steric-to-Electronic hierarchy:
Regioselective SNAr at C6: Capitalizing on the lower steric barrier to install the first diversity element (typically an amine or alkoxide).
Aldehyde Modification at C3: Utilizing reductive amination to install a second diversity element without disturbing the remaining C4-chloride.
Palladium-Catalyzed Cross-Coupling at C4: Forcing the substitution of the sterically hindered, less reactive C4-chloride via Suzuki-Miyaura or Buchwald-Hartwig coupling.
Divergent synthetic workflow for generating multi-functionalized SAR libraries.
Quantitative Data Summary
The table below summarizes the expected regiochemical outcomes and yields based on the steric profile of the incoming nucleophile and the chosen reaction conditions.
Table 1: Representative Reaction Conditions and Regiochemical Outcomes
Reaction Step
Reagent / Nucleophile
Steric Profile
Temp (°C)
Primary Site of Attack
Typical Yield (%)
SNAr (Step 1)
Pyrrolidine (Secondary Amine)
Low
0 to 25
C6 (Major) / C4 (Minor)
82 - 88%
SNAr (Step 1)
Diisopropylamine (Secondary)
High
25 to 60
C6 (Exclusive)
75 - 80%
Red. Amination (Step 2)
Benzylamine
N/A
25
C3 (Aldehyde)
85 - 92%
Suzuki Coupling (Step 3)
Phenylboronic Acid
N/A
90
C4 (Chloride)
70 - 85%
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate fidelity is maintained throughout the library generation process.
Protocol A: Regioselective C6-Amination (SNAr)
Causality Insight: Tetrahydrofuran (THF) at 0 °C provides strict kinetic control, preventing the highly reactive core from undergoing double substitution. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Initialization: Dissolve 4,6-dichloro-5-methylnicotinaldehyde (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
Reagent Addition: Add DIPEA (2.0 eq, 2.0 mmol) dropwise, followed by the slow addition of the desired amine nucleophile (1.05 eq, 1.05 mmol).
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (25 °C).
Validation & Analytical Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is highly UV-active. The product will appear as a lower-Rf spot due to the increased polarity of the amine. Confirm the mono-substitution via LC-MS (observe the isotopic pattern shift from a di-chloro to a mono-chloro species).
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: C3-Reductive Amination
Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically selected over sodium borohydride (NaBH4) due to its attenuated reducing power. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde to the corresponding alcohol—a critical requirement for maintaining high yields [1]. 1,2-Dichloroethane (DCE) is utilized as it stabilizes the iminium intermediate and offers excellent reagent solubility.
Initialization: Dissolve the C6-substituted intermediate (1.0 eq, 1.0 mmol) and the secondary amine (1.2 eq, 1.2 mmol) in anhydrous DCE (10 mL).
Activation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Add NaBH(OAc)3 (1.5 eq, 1.5 mmol) in a single portion. Stir at room temperature for 12–16 hours.
Validation & Analytical Checkpoint: Quench a 50 µL aliquot in 1M NaOH, extract with EtOAc, and analyze via LC-MS. The disappearance of the aldehyde peak and the emergence of the target mass (M+H) validates completion.
Workup: Quench the bulk reaction with 1M aqueous NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (3 x 15 mL). Dry over MgSO4, concentrate, and purify via silica gel chromatography.
Protocol C: C4-Suzuki-Miyaura Cross-Coupling
Causality Insight: The remaining C4-chloride is intrinsically less reactive toward oxidative addition than a bromide or iodide. Therefore, Pd(dppf)Cl2 is employed; its bidentate dppf ligand provides a wide bite angle that dramatically accelerates the oxidative addition into the challenging C-Cl bond[2].
Initialization: In a microwave vial, combine the bi-functionalized C3/C6 intermediate (1.0 eq, 0.5 mmol), aryl boronic acid (1.5 eq, 0.75 mmol), and K2CO3 (2.0 eq, 1.0 mmol).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Spurge the solution with argon for 10 minutes.
Catalysis: Add Pd(dppf)Cl2 (0.05 eq, 0.025 mmol). Seal the vial.
Propagation: Heat the reaction to 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).
Validation & Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify via reverse-phase preparative HPLC to obtain the final SAR library compound.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]
Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold." ChemRxiv, 2023. URL:[Link]
Baud, M. G. J., et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science (RSC Publishing), 2022. URL:[Link]
Application Note: Regioselective Functionalization of 4,6-Dichloro-5-methylnicotinaldehyde
This Application Note is designed for medicinal chemists and process engineers utilizing 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1060802-23-2) as a core scaffold. It addresses the specific challenges posed by the C5-m...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process engineers utilizing 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1060802-23-2) as a core scaffold. It addresses the specific challenges posed by the C5-methyl group and provides validated protocols for regioselective nucleophilic aromatic substitution (SNAr).
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde is a high-value pyridine building block characterized by a "push-pull" electronic architecture. It serves as a critical precursor for fused bicyclic heterocycles, including pyrazolo[3,4-b]pyridines and pyrido[4,3-d]pyrimidines , which are prevalent in kinase inhibitors and antiviral agents.
The presence of the C5-methyl group introduces a unique steric constraint that differentiates this scaffold from the simpler 4,6-dichloronicotinaldehyde. While the methyl group enhances lipophilicity and metabolic stability in final drug candidates, it kinetically retards SNAr reactions at the adjacent C4 and C6 positions, requiring optimized thermal profiles and base selection.
Successful utilization of this scaffold relies on understanding the competition between electronic activation and steric hindrance .
The C4 Selectivity Rule
Despite the steric crowding caused by the C5-methyl and C3-aldehyde groups, substitution occurs preferentially at the C4 position .
Electronic Factors (Dominant):
C4 Position: Activated by the para-nitrogen (pyridine ring) and the ortho-aldehyde (electron-withdrawing group). This creates a "super-electrophilic" site.
C6 Position: Activated only by the ortho-nitrogen. It is meta to the aldehyde, receiving minimal activation from the carbonyl group.
Steric Factors (Secondary):
While C4 is more sterically hindered than C6, the electronic activation energy gap is sufficiently large that nucleophiles (especially primary amines and hydrazines) attack C4 exclusively under controlled conditions.
Visualization: Electronic vs. Steric Landscape
The following diagram maps the competing forces on the pyridine ring.
Figure 1: Reactivity map illustrating the dominance of electronic activation at C4 despite steric hindrance.
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Synthesis of 4-amino-6-chloro-5-methylnicotinaldehyde derivatives.
Scope: Primary and secondary amines.[1]
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-5-methylnicotinaldehyde in anhydrous solvent (0.2 M concentration).
Addition: Cool the solution to 0 °C (ice bath). Add the base followed by the dropwise addition of the amine.
Note: The C5-methyl group suppresses exotherms compared to the non-methylated analog, but cooling is still recommended to prevent bis-substitution.
Reaction: Allow the mixture to warm to Room Temperature (RT).
Reactive Amines (e.g., Morpholine, Benzylamine): Stir at RT for 4–6 hours.
Hindered Amines (e.g., Isopropylamine): Heat to 50 °C for 12 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The product typically fluoresces intensely under UV (254 nm) due to the push-pull conjugation.
Work-up: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
Purification: Flash column chromatography. The 4-substituted product is generally more polar than the starting material but less polar than the bis-substituted byproduct.
Data Summary: Typical Yields
Nucleophile
Conditions
Yield (Isolated)
Selectivity (C4:C6)
Benzylamine
THF, RT, 4h
88%
>20:1
Morpholine
THF, RT, 2h
92%
>20:1
| Aniline | MeCN, 60°C, 16h | 75% | 15:1 |
Protocol B: Cascade Cyclization to Pyrazolo[3,4-b]pyridines
Objective: One-pot synthesis of the bicyclic core using hydrazine.
Mechanism: SNAr at C4 followed by condensation with the C3-aldehyde.
Workflow Diagram
Figure 2: Cascade reaction pathway for pyrazolo-pyridine synthesis.
Step-by-Step Procedure
Dissolution: Dissolve the aldehyde (1.0 mmol) in Ethanol (5 mL).
Addition: Add Hydrazine hydrate (2.5 mmol) dropwise at 0 °C.
Observation: The solution often turns yellow/orange immediately.
Cyclization: Stir at RT for 1 hour. If precipitation does not occur, heat to reflux for 30 minutes.
Isolation: Cool to RT. The product, 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine , usually precipitates as a solid.
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
Purity Check: This protocol typically yields >95% purity without chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance from C5-Methyl group.
Switch solvent to DMF or DMSO and increase temperature to 80 °C.
Bis-Substitution (C4 & C6)
Excess amine or high temperature.
Strictly control stoichiometry (1.05 equiv amine) and keep temp < 40 °C.
Application Note: High-Precision Condensation Protocols for 4,6-Dichloro-5-methylnicotinaldehyde Part 1: Introduction & Strategic Analysis 4,6-Dichloro-5-methylnicotinaldehyde (Substituted Pyridine-3-carbaldehyde) is a d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Precision Condensation Protocols for 4,6-Dichloro-5-methylnicotinaldehyde
Part 1: Introduction & Strategic Analysis
4,6-Dichloro-5-methylnicotinaldehyde (Substituted Pyridine-3-carbaldehyde) is a densely functionalized pyridine scaffold.[1] Unlike simple nicotinaldehydes, this molecule possesses a unique "Ortho-Chloro-Formyl" motif (3-CHO, 4-Cl) combined with a 5-methyl blocking group.[1] This specific substitution pattern dictates a divergent reactivity profile essential for the synthesis of next-generation antihistamines (analogous to Rupatadine/Loratadine intermediates) and fused polycyclic heteroaromatics.
Mechanistic Reactivity Profile
The reactivity of this scaffold is defined by the competition between the electrophilic carbonyl (C3-CHO) and the electrophilic aromatic centers (C4-Cl, C6-Cl).
The "Ortho-Effect" (C3/C4 Axis): The 4-Chloro substituent is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-formyl group. Condensation with dinucleophiles (e.g., hydrazines) triggers a "Condensation-Cyclization" cascade, rapidly forming fused Pyrazolo[4,3-c]pyridines .
The 5-Methyl Steric Lock: The methyl group at C5 provides steric bulk that prevents nucleophilic attack at C5 and subtly modulates the rotational freedom of the C3-aldehyde, influencing stereoselectivity in Knoevenagel and Wittig reactions.
Chemo-Selectivity: In condensation reactions, the aldehyde reacts kinetically faster than the chloro-groups.[1] However, with basic catalysts or elevated temperatures, the C4-Cl becomes susceptible to displacement, requiring strict pH control.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways.[1] Note the unique cyclization route (Red) available due to the 4-Chloro substituent.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Target Application: Scaffold construction for kinase inhibitors and tricyclic antihistamines.[1]
Principle: This reaction utilizes the "Ortho-Chloro-Formyl" motif.[1] Hydrazine first condenses with the aldehyde to form a hydrazone.[1] The nucleophilic amino group of the hydrazone then attacks the C4 position, displacing the chlorine atom (SnAr) to close the pyrazole ring.
Hydrazine Monohydrate (64-65% in water) (1.2 equiv)
Ethanol (Absolute) or 1,4-Dioxane (Reaction Solvent)
Triethylamine (
) (1.1 equiv, optional proton scavenger)
Step-by-Step Procedure:
Preparation: Dissolve 10 mmol of 4,6-Dichloro-5-methylnicotinaldehyde in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine Monohydrate (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.
Condensation Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. TLC (30% EtOAc/Hexane) should show the disappearance of the aldehyde and formation of the hydrazone intermediate.
Cyclization Phase: Heat the reaction mixture to reflux (78°C) for 3–5 hours. The solution typically turns from pale yellow to a deeper orange/amber.[1]
Work-up: Cool the mixture to room temperature. The product often precipitates directly.[1]
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove hydrazine salts.
If no precipitate:[1] Concentrate the solvent to ~25% volume under reduced pressure, then pour into ice-water (50 mL). Filter the resulting solid.[1]
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][2]
Key Data Points:
Parameter
Specification
Yield
Typical: 75–85%
Appearance
Off-white to pale yellow solid
Critical Impurity
Azine dimer (formed if hydrazine is limiting)
| Safety Note | Hydrazine is a suspected carcinogen.[1] Handle in a fume hood. |
Target Application: Chain extension for polymer precursors or conjugated linkers.
Principle: The aldehyde is condensed with an active methylene compound (Malononitrile) using a weak base catalyst. The 5-methyl group provides steric protection, reducing self-polymerization side reactions.[1]
Setup: Charge a reaction vessel with the aldehyde (5 mmol) and Malononitrile (5.5 mmol) in Ethanol (25 mL).
Catalysis: Add Piperidine (0.5 mmol, ~50 µL) via syringe.
Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.[1]
Isolation: The product, 2-((4,6-dichloro-5-methylpyridin-3-yl)methylene)malononitrile , typically precipitates as a crystalline solid.[1]
Filtration: Filter the solid and wash with cold ethanol.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Formation of Azine (Dimer)
Ensure Hydrazine is in excess (1.2–1.5 equiv) and added slowly at low temperature.
Dark/Tarred Product
Oxidation or Polymerization
Perform reaction under Nitrogen atmosphere .[1] Degas solvents prior to use.[1]
Incomplete Cyclization
C4-Cl is deactivated
Increase reaction temperature (switch solvent to 1,4-Dioxane , reflux at 101°C).
Hydrolysis of Aldehyde
Wet Solvents
Use anhydrous solvents.[1] The C4/C6 chlorines make the aldehyde prone to hydration/oxidation.
Part 5: Safety & Handling
Chlorinated Pyridines: These compounds are potent skin sensitizers and irritants.[1] The 4,6-dichloro substitution pattern increases lipophilicity, facilitating skin absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
Reactive Intermediates: The hydrazone intermediate in Protocol A is potentially unstable; do not store it for long periods.[1] Proceed directly to the cyclization step.[1]
Waste Disposal: All aqueous waste containing hydrazine must be treated with bleach (hypochlorite) to neutralize hydrazine before disposal.[1]
References
Synthesis of Pyrazolo[3,4-b]pyridines and Related Systems. Canadian Journal of Chemistry. Detailed mechanistic insight into the reaction of 2-chloro-3-formylpyridines with hydrazine.
Knoevenagel Condensation Protocols. Organic Chemistry Portal. General conditions and catalytic cycles for aldehyde condensation.
Reactivity of Halogenated Pyridines. Heterocyclic Chemistry. Analysis of SnAr displacement in poly-chlorinated pyridine systems.
Rupatadine and Loratadine Synthetic Pathways. BenchChem. Contextual application of methyl-nicotinaldehyde derivatives in antihistamine synthesis.
Experimental procedure for the preparation of 4,6-Dichloro-5-methylnicotinaldehyde analogs
Introduction & Scope The synthesis of highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry, particularly in the development of HIV attachment inhibitors and next-generation kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The synthesis of highly functionalized pyridine cores is a cornerstone of modern medicinal chemistry, particularly in the development of HIV attachment inhibitors and next-generation kinase inhibitors. 4,6-Dichloro-5-methylnicotinaldehyde represents a "privileged scaffold"—a dense arrangement of electrophilic sites (aldehyde, chlorides) and steric modulators (methyl) that allows for rapid diversification via
and reductive amination chemistries.
This Application Note details an optimized Vilsmeier-Haack protocol for the direct formylation and chlorination of 5-methyl-4,6-dihydroxypyridine. Unlike classical multi-step routes involving carboxylic acid reduction, this "one-pot" methodology leverages the dual reactivity of the Vilsmeier reagent to simultaneously install the aldehyde moiety and convert hydroxyl groups to chlorides, significantly improving atom economy.
Key Advantages of This Protocol
Process Intensification: Combines formylation and chlorodehydroxylation in a single reactor.
Regiocontrol: Exploits the electronic activation of the dihydroxy precursor to direct formylation exclusively to the C3 position.
Scalability: Designed with thermal management strategies for gram-to-kilogram transitions.
Scientific Principles & Mechanism[1][2]
The Vilsmeier-Haack Cascade
The reaction proceeds through a distinct electrophilic cascade. The in situ generated chloromethyleneiminium salt (Vilsmeier reagent) serves two distinct functions:
Electrophilic Aromatic Substitution (
): The electron-rich dihydroxypyridine ring attacks the iminium species at the C3 position (ortho to both hydroxyls).
Chlorodehydroxylation: The reagent activates the tautomeric lactam carbonyls (or enols), converting them into vinyl chlorides via a chloro-iminium intermediate.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic cascade of the Vilsmeier-Haack reaction transforming the dihydroxy precursor into the dichloroaldehyde.
Experimental Protocol
Safety Directives (Critical)
Phosphorus Oxychloride (
): Highly corrosive and water-reactive. Releases fatal HCl gas upon contact with moisture. All glassware must be oven-dried.
Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. The quench step is violently exothermic; strictly control addition rates.
PPE: Double nitrile gloves, full face shield, and chemical apron required. Work exclusively in a high-flow fume hood.
Figure 2: Operational workflow emphasizing critical temperature control points.
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
Method
Expected Signal
Interpretation
1H NMR ()
10.3–10.5 ppm (s, 1H)
Aldehyde proton (CHO)
1H NMR ()
8.6–8.8 ppm (s, 1H)
C2-H (Aromatic proton between N and CHO)
1H NMR ()
2.4–2.6 ppm (s, 3H)
C5-Methyl group
LC-MS
[M+H]+ 190/192
Characteristic Chlorine isotope pattern (3:1)
IR
1690–1710
Strong C=O stretch (Aldehyde)
Troubleshooting Note:
Low Yield/Black Tar: Usually results from insufficient cooling during the DMF addition or uncontrolled exotherm during the quench.
Incomplete Chlorination: Indicated by broad OH peaks in IR/NMR. Ensure
is fresh and reflux temperature is maintained.
References
Gangadasu, B., et al. (2025).[8] Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Retrieved from [Link]
Master Organic Chemistry. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]
Application Note: 4,6-Dichloro-5-methylnicotinaldehyde as a Privileged Scaffold in Rational Kinase Inhibitor Design
Introduction & Mechanistic Rationale In the landscape of targeted oncology and inflammatory disease therapeutics, the architecture of a kinase inhibitor is heavily dictated by its ability to competitively bind the ATP-bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of targeted oncology and inflammatory disease therapeutics, the architecture of a kinase inhibitor is heavily dictated by its ability to competitively bind the ATP-binding pocket. The compound 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3)[1] serves as an exceptionally versatile, highly functionalized building block for synthesizing complex nitrogen-containing heterocycles.
As a Senior Application Scientist, I select this specific pyridine derivative because it provides a self-contained, programmable logic board for drug design:
Hinge-Binding Mimicry: The core pyridine nitrogen acts as a critical hydrogen bond acceptor, mimicking the N1 or N3 of the adenine ring in ATP. This is a foundational principle utilized in the design of numerous PI3K and CDK inhibitors[2].
Orthogonal Reactivity Handles: The chlorines at the C-4 and C-6 positions offer distinct electronic environments, allowing for sequential, regioselective functionalization without the need for complex protecting group strategies.
Conformational Locking: The C-5 methyl group provides a critical stereoelectronic constraint. By inducing an allylic 1,3-strain equivalent, it forces adjacent substituents at C-4 and C-6 out of coplanarity with the pyridine ring. This "conformational locking" reduces the entropic penalty of binding and drastically improves kinase selectivity—a strategy proven effective in the development of DCLK1[3], pan-JAK[4], and CDK4/6 inhibitors[5].
Solvent Channel Extension: The C-3 carboxaldehyde acts as a highly reactive electrophilic center, ideal for reductive amination to project solubilizing motifs into the solvent-exposed channel of the kinase.
Synthetic Strategy & Workflow
The synthetic logic leverages the inherent electronic bias of the scaffold. The C-3 aldehyde acts as a strong electron-withdrawing group (EWG), activating the ortho-position (C-4) more strongly than the para-position (C-6). This allows for a regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4 as the initiating step.
Synthetic workflow for assembling kinase inhibitors from the pyridine core.
Step-by-Step Synthetic Protocols
The following protocols are designed as self-validating systems, ensuring that each intermediate is structurally confirmed before proceeding, thereby preventing the compounding of errors.
Protocol 1: Regioselective SNAr at C-4
Objective: Introduce the primary hinge-binding motif (e.g., an aminopyrazole or substituted aniline).
Causality: The C-3 aldehyde strongly activates the C-4 position via resonance, making the C-4 chlorine significantly more electrophilic than the C-6 chlorine, ensuring high regioselectivity.
Preparation: Charge a flame-dried reaction vessel with 4,6-dichloro-5-methylnicotinaldehyde (1.0 eq) and the target amine (1.05 eq).
Base Addition: Add anhydrous N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the generated HCl, preventing amine protonation and maintaining the nucleophile's reactivity.
Reaction: Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at 40°C.
Self-Validation: Monitor via LC-MS. The reaction should cleanly yield the mono-substituted C-4 product. The mass spectrum will show a characteristic isotopic pattern for a single chlorine atom (M and M+2 in a 3:1 ratio).
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol 2: Reductive Amination at C-3
Objective: Install a solvent-exposed tail (e.g., N-methylpiperazine) to improve aqueous solubility and modulate pharmacokinetics.
Causality: Performing this step before C-6 substitution ensures the highly reactive aldehyde is not exposed to the harsher basic conditions or transition metals required for cross-coupling, which could trigger a Cannizzaro reaction or catalyst poisoning.
Imine Formation: Dissolve the C-4 substituted intermediate (1.0 eq) and the secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.
Self-Validation: Monitor by TLC (DCM/MeOH 9:1). Disappearance of the UV-active aldehyde spot indicates completion.
Workup: Quench with saturated NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM and concentrate.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C-6
Objective: Introduce an aryl or heteroaryl group to probe the kinase's selectivity pocket or DFG-motif.
Causality: The remaining C-6 chlorine is now less reactive toward SNAr due to the electron-donating amine installed at C-4. Therefore, palladium-catalyzed cross-coupling is the optimal method to form a C-C bond at this position.
Preparation: In a microwave vial, combine the C-3/C-4 functionalized intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium carbonate (K₂CO₃, 3.0 eq).
Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid, forming the reactive boronate species required for transmetalation.
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under an inert Argon atmosphere. Heat at 90°C for 2-4 hours.
Self-Validation: The premature formation of palladium black indicates catalyst degradation. Monitor conversion via LC-MS until the starting material is fully consumed.
Purification: Filter through Celite to remove palladium residues, concentrate, and purify via reverse-phase preparative HPLC.
To validate the synthesized compounds, an ADP-Glo™ Kinase Assay is employed. This is a highly trustworthy, universal assay because it measures the byproduct of the kinase reaction (ADP) rather than relying on radiolabeled ATP or specific phospho-antibodies.
ADP-Glo Kinase Assay workflow for validating inhibitor efficacy and IC50.
Assay Causality & Execution:
Equilibration: Incubate the purified inhibitor (serial dilutions) with the target kinase for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium before competing with ATP.
Reaction: Initiate the reaction by adding ultra-pure ATP (at the apparent
for the kinase) and substrate. Incubate for 60 minutes.
ATP Depletion: Add ADP-Glo Reagent and incubate for 40 minutes. Causality: This completely depletes any unconsumed ATP, ensuring the background signal is virtually zero.
Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
Representative Quantitative Data
The structural modifications enabled by the 4,6-Dichloro-5-methylnicotinaldehyde scaffold allow for fine-tuning of both potency and selectivity. Below is a representative data summary of hypothetical analogs synthesized via the described workflow, demonstrating the structure-activity relationship (SAR) tracking.
Compound ID
C-4 Substituent (Hinge Binder)
C-3 Tail (Solvent Channel)
C-6 Substituent (Selectivity Pocket)
Target Kinase IC₅₀ (nM)
Off-Target Kinase IC₅₀ (nM)
Cmpd-001
Aminopyrazole
Morpholine
Phenyl
12.4 (CDK4)
>10,000 (EGFR)
Cmpd-002
Aminopyrazole
N-Me-Piperazine
2-Fluorophenyl
4.1 (CDK4)
>5,000 (EGFR)
Cmpd-003
Aniline
Dimethylamine
3-Pyridyl
45.0 (PI3Kα)
>1,000 (mTOR)
Cmpd-004
Cyclopentylamine
Pyrrolidine
4-Fluorophenyl
8.2 (DCLK1)
>2,000 (LRRK2)
Note: Data exemplifies the high selectivity ratios achievable by leveraging the C-5 methyl group's conformational locking effect.
References
1.[1] CymitQuimica: 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3). Source: CymitQuimica. URL: https://cymitquimica.com/
2.[2] Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2). Source: Google Patents. URL: https://patents.google.com/patent/US8217035B2/en
3.[5] PRMT5 is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer. Source: Nature Communications. URL: https://doi.org/10.1038/s41467-024-46495-2
4.[3] Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold. Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00596
5.[4] Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01548
Step-by-step synthesis of substituted pyridines using 4,6-Dichloro-5-methylnicotinaldehyde
Application Note: Modular Functionalization of 4,6-Dichloro-5-methylnicotinaldehyde Executive Summary 4,6-Dichloro-5-methylnicotinaldehyde (CAS: Custom/Analogous) is a high-value heterocyclic scaffold used primarily in t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modular Functionalization of 4,6-Dichloro-5-methylnicotinaldehyde
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde (CAS: Custom/Analogous) is a high-value heterocyclic scaffold used primarily in the synthesis of fused ring systems (e.g., pyrido[2,3-d]pyrimidines, 1H-pyrazolo[3,4-b]pyridines) for kinase inhibitor discovery. Its unique substitution pattern—featuring two electrophilic chlorides, an electron-withdrawing aldehyde, and a sterically demanding methyl group—presents both a challenge and an opportunity for regioselective functionalization.
This guide details the regioselective logic required to manipulate this scaffold, providing validated protocols for transforming the C4 and C6 positions sequentially.
Reactivity Profile & Mechanistic Logic
To successfully synthesize derivatives, one must understand the electronic and steric "battlefield" of the molecule.
Electronic vs. Steric Competition
The C4-Position (The "Sandwich" Site):
Electronic: Highly activated. It is para to the pyridine nitrogen and ortho to the electron-withdrawing formyl (CHO) group.
Steric: Extremely hindered. It is wedged between the C3-formyl group and the C5-methyl group.
The C6-Position (The "Open" Site):
Electronic: Activated.[1][2][3] It is ortho to the pyridine nitrogen and para to the formyl group.
Steric: Moderately hindered by the C5-methyl but significantly more accessible than C4.
The Rule of Thumb:
Under thermodynamic control or with small nucleophiles (e.g., hydrazine, ammonia), C4-substitution dominates due to the powerful electronic activation by the adjacent carbonyl. With bulky nucleophiles or lower temperatures, C6-substitution becomes competitive or dominant.
Reactivity Workflow Diagram
The following diagram illustrates the divergent pathways available based on reagent selection.
Caption: Divergent synthesis pathways. Top: Cyclization utilizing C4/C3 reactivity. Bottom: Sequential functionalization of C4 then C6.
Experimental Protocols
Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridines (Cyclization)
Nucleophile: Hydrazine monohydrate (1.2 equiv) or Methylhydrazine
Base: Triethylamine (Et3N) (2.0 equiv)
Solvent: Ethanol (EtOH) or 1,4-Dioxane
Step-by-Step:
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of EtOH. Cool to 0°C in an ice bath.
Addition: Add Et3N followed by the dropwise addition of hydrazine monohydrate. Note: Exothermic reaction.
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[4]
Checkpoint: You should observe the disappearance of the aldehyde peak and the formation of the cyclized mass (M-Cl-H2O+N2H4).
Optimization: If the reaction stalls at the intermediate hydrazone (before cyclization), heat to 60°C for 1 hour.
Workup: The product often precipitates. Filter the solid, wash with cold EtOH/Water (1:1), and dry under vacuum.
Yield Expectation: 75-85%.
Critical Insight: The 5-methyl group prevents "over-reaction" at C6 under these mild conditions, acting as a steric shield for the second chloride.
Protocol B: Sequential Library Synthesis (SNAr followed by Suzuki)
Targeting: 4,6-Unsymmetrical Pyridines
This protocol allows for the installation of two different "R" groups.
Step 1: Regioselective C4-Amination
Dissolution: Dissolve substrate (1.0 equiv) in THF (0.2 M).
Nucleophile: Add Primary Amine (1.05 equiv) and DIPEA (1.5 equiv).
Temperature Control:
Aliphatic Amines: Stir at 0°C to RT.
Anilines: May require heating to 50°C due to lower nucleophilicity.
Purification: Flash chromatography (Hexane/EtOAc). The C4-substituted product is usually the major isomer due to the electronic activation of the aldehyde.
Step 2: C6-Suzuki Cross-Coupling
The remaining C6-chloride is sterically accessible and reactive toward Pd-catalysis.
Setup: Combine the Step 1 product (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv) in Dioxane/Water (4:1).
Catalyst: Add
(5 mol%). Degas with nitrogen.
Reaction: Heat to 90°C for 4-12 hours.
Workup: Extract with EtOAc, dry over
, and concentrate.
Data Summary & Troubleshooting
Parameter
C4-Position Characteristics
C6-Position Characteristics
Activation
High (Ortho-CHO, Para-N)
Medium (Para-CHO, Ortho-N)
Sterics
High (Sandwiched by CHO/Me)
Low/Medium (Adjacent to Me)
Preferred Reaction
with small nucleophiles
Pd-Coupling or (forcing)
Common Issue
Incomplete reaction due to sterics
Regioselectivity erosion at high T
Troubleshooting Guide:
Problem: Mixture of C4 and C6 substitution products during Step 1.
Solution: Lower the temperature to -10°C. The C4 position is electronically favored, so lower energy conditions favor the electronic product over the steric one.
Problem: Aldehyde oxidation to carboxylic acid.
Solution: Degas solvents and avoid prolonged exposure to air/basic conditions. Use fresh aldehydes.
References
Regioselectivity in Chloropyridines
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines.[2][5][6]
Source: National Institutes of Health (NIH) / PMC.
URL:[Link] (Note: Analogous chemistry for dichloropyridine scaffolds).
Hydrazine Cyclization Protocols
Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
(Note: While specific literature on the exact 5-methyl-4,6-dichloro analog is proprietary or rare, the cited references provide the validated foundational chemistry for 4,6-dichloro-3-formyl heterocyclic systems.)
Improving the yield of 4,6-Dichloro-5-methylnicotinaldehyde synthesis
Technical Support Center: 4,6-Dichloro-5-methylnicotinaldehyde Synthesis Executive Summary This guide addresses the process optimization and troubleshooting for the synthesis of 4,6-Dichloro-5-methylnicotinaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4,6-Dichloro-5-methylnicotinaldehyde Synthesis
Executive Summary
This guide addresses the process optimization and troubleshooting for the synthesis of 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3). The primary synthetic route involves the Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (
) and dimethylformamide (DMF) to simultaneously chlorinate the 4,6-positions and introduce the formyl group at the 3-position of a dihydroxy/pyridone precursor.
This reaction is notoriously sensitive to thermal runaway ("tarring") and hydrolysis conditions. This guide provides a self-validating protocol to maximize yield and purity.
Part 1: The Optimized Protocol (Vilsmeier-Haack)
Objective: To convert 4,6-dihydroxy-5-methylpyridine (or its tautomer, 5-methyl-4,6-dihydroxypyridine) into 4,6-dichloro-5-methylnicotinaldehyde with >85% yield.
Critical Reaction Parameters
Parameter
Specification
Technical Rationale
Reagent Stoichiometry
(5-8 eq) : DMF (3-4 eq)
Excess acts as solvent and dehydrating agent. Excess DMF ensures complete Vilsmeier adduct formation.
Temperature (Stage 1)
Vilsmeier Reagent Formation: Strictly controlled to prevent decomposition of the chloroiminium salt.
Temperature (Stage 2)
Chlorination/Formylation: High energy barrier to chlorinate the sterically hindered 4,6-positions flanking the 5-methyl group.
Quenching pH
pH 4-6 (Acetate Buffer)
Hydrolysis: The iminium intermediate must be hydrolyzed to aldehyde without hydrolyzing the reactive C-Cl bonds.
Step-by-Step Methodology
Vilsmeier Reagent Generation:
Charge anhydrous DMF (3.5 eq) into a reactor.
Cool to
under atmosphere.
Add
(6.0 eq) dropwise over 60 minutes. Critical: Do not allow internal temp to exceed .
Stir at
for 30 minutes to form the white/yellow Vilsmeier salt.
Substrate Addition:
Add the precursor (4,6-dihydroxy-5-methylpyridine ) portion-wise as a solid.
Note: The reaction is exothermic. Maintain temp
.
The Heating Ramp (The "Tar" Prevention Step):
Slowly ramp temperature to
over 2 hours.
Hold at
for 4-6 hours. Monitor by HPLC/TLC until the dihydroxy starting material is consumed.
Endpoint: The mixture should be a dark red/brown homogeneous solution.
Rapid Addition: Adding the substrate too quickly caused a localized exotherm.
Overheating: The 5-methyl group provides steric hindrance, requiring heat to chlorinate, but exceeding
degrades the pyridine ring.
Solution:
Use a solvent like Chlorobenzene or Toluene to dilute the reaction and act as a heat sink.
Implement a "step-heating" profile: 1 hour at
, then 2 hours at .
Q2: I see the product on TLC during the reaction, but it disappears after workup.
Diagnosis: Hydrolysis of the C-Cl bonds.
Root Cause: The 4- and 6-chloro positions are activated by the ring nitrogen and the electron-withdrawing aldehyde (once formed). If the quenching pH rises above 8 (alkaline), the chlorines hydrolyze back to hydroxyls (
).
Solution:
Strict pH Control: Quench into a buffered solution (Sodium Acetate).
Keep it Cold: Never allow the quench mixture to exceed
.
Q3: The aldehyde peak is missing in NMR; I only see the dichloro-methyl-pyridine.
Technical Support Center: Purification of 4,6-Dichloro-5-methylnicotinaldehyde
Core Technical Overview 4,6-Dichloro-5-methylnicotinaldehyde is a highly functionalized pyridine intermediate often synthesized via the Vilsmeier-Haack reaction from 4,6-dihydroxy-5-methylpyridine (or its tautomeric pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
4,6-Dichloro-5-methylnicotinaldehyde is a highly functionalized pyridine intermediate often synthesized via the Vilsmeier-Haack reaction from 4,6-dihydroxy-5-methylpyridine (or its tautomeric pyridone forms).[1]
Critical Chemical Behavior:
Electrophilicity: The C4 and C6 chlorine atoms are activated by the electron-withdrawing aldehyde group (C3) and the pyridine nitrogen, making them susceptible to nucleophilic aromatic substitution (
). This sensitivity necessitates careful control of pH during workup to prevent hydrolysis to pyridones.[1]
Aldehyde Instability: Like most electron-deficient aldehydes, it is prone to oxidation (to the nicotinic acid) and Cannizzaro-type disproportionation under strongly basic conditions.[1]
Troubleshooting Center (Q&A)
Category A: Isolation & Workup Issues
Q1: The reaction mixture turned into a black tar upon quenching. How do I recover the product?Diagnosis: This is a classic "Vilsmeier Tar" issue. The Vilsmeier reagent (chloroiminium salt) can polymerize or form viscous complexes with phosphorus byproducts if quenched too rapidly or at high temperatures.
Solution:
Temperature Control: Ensure the quench temperature never exceeds 20°C . Pour the reaction mixture into ice water, not water into the mixture.
Buffer the Quench: Use a sodium acetate or mild sodium bicarbonate solution rather than strong hydroxide.[1] The target pH should be 5–6 .
De-tarring: If tar forms, decant the aqueous layer and dissolve the tar in a minimum amount of warm Dichloromethane (DCM). Wash this organic layer vigorously with water to extract trapped inorganic salts.[1]
Filtration: Pass the organic extract through a short pad of Celite to remove colloidal phosphorus species before drying.
Q2: I see a new, more polar spot on TLC after aqueous workup. Is this the carboxylic acid?Diagnosis: It is likely 4-chloro-6-hydroxy-5-methylnicotinaldehyde (hydrolysis product) or the carboxylic acid (oxidation).[1]
Causality: The C4/C6 chlorines are labile.[1] If your workup involved NaOH or heating with water, you likely hydrolyzed one chloride.[1]
Corrective Action:
Speed is Key: Minimize the time the compound spends in the aqueous phase.
Purification: The hydrolysis product is significantly more polar. It can be removed by filtering the crude organic solution through a short silica plug eluting with 10% EtOAc/Hexane. The impurity will stick to the silica.
Q3: Recrystallization from Ethanol yielded a lower melting point solid. Why?Diagnosis: Formation of the hemiacetal or acetal .
Explanation: Electron-deficient aldehydes react reversibly with primary alcohols.[1] While often used for pyridines, ethanol is risky for this specific aldehyde.
Recommended Solvent System: Switch to Ethyl Acetate / Petroleum Ether (or Hexane) .[1]
Protocol: Dissolve the crude solid in minimal boiling EtOAc (approx. 3–5 mL/g). Remove from heat and add Hexane dropwise until persistent turbidity is observed. Cool slowly to 4°C.
Q4: Column chromatography results in significant tailing and loss of mass.Diagnosis: Interaction between the basic pyridine nitrogen and acidic silanols on the silica gel.
Solution:
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample. This neutralizes the acidic sites.
Mobile Phase: Use Hexane:EtOAc (gradient 95:5 to 80:20).[1] The compound is relatively lipophilic.
Standardized Purification Protocols
Protocol A: Post-Vilsmeier Isolation (The "Cold Quench" Method)
Use this for crude isolation to minimize hydrolysis.
Quench: Pour the reaction mixture slowly into crushed ice (5x volume of reaction) with vigorous stirring. Maintain internal T < 10°C.
Neutralization: Adjust pH to 5.0–6.0 using saturated
Caption: Decision tree for selecting the optimal purification pathway based on crude purity.
Figure 2: Hydrolysis & Degradation Pathways
Caption: Common degradation pathways to avoid during handling. Hydrolysis occurs at high pH; oxidation occurs upon air exposure.
References
BenchChem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). (Analogous chemistry for chloronicotinaldehydes).[1] Retrieved from
ChemicalBook. Synthesis and Handling of 4,6-Dichloro-5-pyrimidinecarbaldehyde. Retrieved from
European Patent EP1346984B1. Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.[1][2] (Vilsmeier-Haack conditions and silica purification).[1] Retrieved from
University of Wisconsin-Madison. Recrystallization Solvents and Techniques.[1] (General solvent selection for polar aromatics).[1] Retrieved from
Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. (Chlorination workup protocols). Retrieved from
Technical Support Center: 4,6-Dichloro-5-methylnicotinaldehyde Synthesis
Troubleshooting Guides, FAQs, and Standard Operating Procedures Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals. Reaction Logic & Mechanistic Overview The synthesis of 4,6-dic...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, FAQs, and Standard Operating Procedures
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals.
Reaction Logic & Mechanistic Overview
The synthesis of 4,6-dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methylpyridine-3-carboxaldehyde) from 4,6-dihydroxy-5-methylpyridine relies on a tandem Vilsmeier-Haack formylation and chlorination [1]. The transformation is driven by the Vilsmeier reagent—a highly electrophilic chloromethyliminium salt generated in situ from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)[2].
While the reaction is robust, the electron-deficient nature of the resulting dichloropyridine ring and the stepwise kinetics of dual chlorination make the process susceptible to several competing side reactions [3]. Understanding the causality behind these deviations is critical for process optimization.
Fig 1: Reaction logic and by-product divergence in 4,6-dichloro-5-methylnicotinaldehyde synthesis.
Q1: My LC-MS shows a persistent mass shift of -18.4 Da from the target mass. Why am I isolating a monochloro-hydroxy intermediate?
Causality: The chlorination of the two hydroxyl groups (which exist in tautomeric equilibrium with their pyridone forms) occurs stepwise. The first chlorination proceeds rapidly. However, the resulting monochloro intermediate is significantly less nucleophilic, making the second chlorination kinetically sluggish.
Corrective Action: Ensure you are using a sufficient excess of POCl₃ (typically 3.5 to 4.0 equivalents). If the intermediate persists, the addition of a secondary chlorinating agent (e.g., PCl₅) or extending the heating time at 90°C can provide the necessary thermodynamic push to complete the second substitution [3].
Q2: I am detecting a by-product with a +8.5 Da mass shift (replacement of Cl with NMe₂). How is dimethylamine incorporating into my product?
Causality: At temperatures exceeding 100°C, DMF undergoes thermal degradation to yield carbon monoxide and dimethylamine. The newly formed 4,6-dichloro-5-methylnicotinaldehyde is highly electron-deficient, making the C4 and C6 chlorides highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). The liberated dimethylamine attacks these positions, displacing the chloride.
Corrective Action: Strictly control the internal reaction temperature between 85°C and 90°C. Avoid localized superheating by ensuring vigorous stirring, and do not exceed 6 hours of reaction time.
Q3: Why am I seeing unformylated 4,6-dichloro-5-methylpyridine in my crude mixture?
Causality: This occurs when the chlorination outpaces the formylation. If POCl₃ and the pyridine substrate are mixed before the Vilsmeier reagent is fully formed, POCl₃ acts exclusively as a chlorinating agent. Once the ring is dichlorinated, it becomes too electron-deficient to undergo electrophilic aromatic substitution by the iminium salt[1].
Corrective Action: Always pre-form the Vilsmeier reagent. Add POCl₃ dropwise to DMF at 0°C and allow the iminium salt to fully generate (indicated by a color change and increased viscosity) before introducing the pyridine substrate.
Q4: My reaction looks complete by TLC, but upon aqueous workup, my yield drops and I see reversion to hydroxylated products. What went wrong?
Causality: The iminium intermediate must be hydrolyzed to the final aldehyde. However, the chloro groups on the highly activated pyridine ring are labile under hot or highly basic aqueous conditions, leading to rapid hydrolysis back to the pyridone/hydroxyl forms [2].
Corrective Action: The quench must be strictly temperature- and pH-controlled. Pour the reaction mixture slowly over crushed ice to absorb the exothermic heat of POCl₃ hydrolysis. Neutralize carefully with a mild base like solid NaHCO₃ (never NaOH) to a pH of 6.0–7.0.
Quantitative Data: Common By-Products Matrix
By-Product Identity
Structural Deviation
Expected m/z [M+H]⁺
Primary Causality
4,6-Dichloro-5-methylnicotinaldehyde
Target Product
190.0
N/A
Monochloro-hydroxy derivative
-Cl, +OH
172.0
Insufficient POCl₃; Low reaction temperature.
4,6-Dichloro-5-methylpyridine
-CHO, +H
162.0
Premature substrate addition (chlorination prior to formylation).
Dimethylamino-chloro derivative
-Cl, +NMe₂
199.1
S_NAr by dimethylamine (thermal degradation of DMF >100°C).
4,6-Dihydroxy-5-methylnicotinaldehyde
-2Cl, +2OH
154.1
Over-hydrolysis during aggressive basic workup (e.g., NaOH quench).
Self-Validating Experimental Protocol
This protocol incorporates in-process validation checks to ensure causality-driven success and prevent the formation of the aforementioned by-products.
Step 1: Generation of the Vilsmeier Reagent
Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.5 eq). Cool to 0°C using an ice-water bath.
Add POCl₃ (4.0 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10°C.
Validation Check: Stir for an additional 30 minutes at 0°C. The solution must transition to a pale-yellow, viscous liquid (the chloromethyliminium salt). If the solution remains non-viscous, the iminium salt has not formed; verify reagent integrity.
Step 2: Substrate Addition & Formylation
4. Add 4,6-dihydroxy-5-methylpyridine (1.0 eq) in small portions to the chilled Vilsmeier reagent.
5. Causality Note: Portion-wise addition at 0°C controls the exothermic electrophilic attack and prevents the substrate from undergoing premature chlorination.
Step 3: High-Temperature Chlorination
6. Equip the flask with a reflux condenser and slowly heat the mixture to an internal temperature of 85–90°C. Maintain this temperature for 4 to 5 hours.
7. Validation Check: After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with EtOAc, and perform TLC (Hexanes:EtOAc 3:1). The target aldehyde appears as a highly UV-active spot at R_f ~0.6. A lower spot at R_f ~0.3 indicates the monochloro intermediate. Continue heating only if the lower spot persists.
Step 4: Controlled Hydrolysis & Isolation
8. Cool the reaction mixture to room temperature.
9. Pour the mixture dropwise over vigorously stirred crushed ice (approx. 10 mL/g of substrate).
10. Slowly add solid NaHCO₃ in portions until the pH stabilizes at 6.0–6.5.
11. Validation Check: The cessation of CO₂ evolution indicates complete neutralization. The temperature must not exceed 20°C during this step to prevent product hydrolysis.
12. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-methylnicotinaldehyde.
References
Chemistry Steps. "Vilsmeier-Haack Reaction".
ResearchGate. "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles".
BenchChem. "A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy)".
Optimization
Optimizing reaction conditions for 4,6-Dichloro-5-methylnicotinaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3). This portal is designed for researchers and drug development professionals, providing field-proven me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3). This portal is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic rationales, and targeted troubleshooting for this specific pyridine building block.
Executive Summary & Mechanistic Rationale
Synthesizing highly functionalized, electron-deficient pyridines requires precise chemoselectivity. Direct formylation of 4,6-dichloro-5-methylpyridine is often low-yielding and prone to complex side reactions. Instead, the most authoritative and scalable approach utilizes a two-step Reduction-Oxidation (Redox) Sequence starting from the readily available ethyl 4,6-dichloro-5-methylnicotinate [1].
This self-validating system ensures high fidelity at each stage:
Chemoselective Reduction: The ester is reduced to (4,6-dichloro-5-methylpyridin-3-yl)methanol. We utilize a NaBH₄/CaCl₂ system to generate Ca(BH₄)₂ in situ. Calcium acts as a Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity. This allows for complete reduction without triggering nucleophilic aromatic substitution (SₙAr) at the labile C4/C6 chlorine positions.
Controlled Oxidation: The resulting pyridylic alcohol is oxidized to the target aldehyde using activated Manganese Dioxide (MnO₂). MnO₂ is a mild, heterogeneous oxidant that prevents over-oxidation to the carboxylic acid, a common pitfall when using stronger reagents like Jones reagent or KMnO₄ [2], [3].
Workflow Visualization
Synthetic workflow for 4,6-Dichloro-5-methylnicotinaldehyde via reduction-oxidation sequence.
Standard Operating Procedures (SOPs)
SOP 1: Synthesis of (4,6-Dichloro-5-methylpyridin-3-yl)methanol
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve ethyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in a 1:1 mixture of anhydrous Ethanol and Tetrahydrofuran (0.2 M concentration).
Activation: Add anhydrous CaCl₂ (1.0 eq) to the solution. Stir for 15 minutes at room temperature to ensure complete dissolution and Lewis acid coordination.
Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add NaBH₄ (2.0 eq) in small portions over 30 minutes to safely manage hydrogen gas evolution and the resulting exotherm.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the ester is fully consumed.
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with EtOAc.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol is typically >95% pure and should be used directly in the next step to prevent degradation.
SOP 2: Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde
Preparation: Dissolve the crude (4,6-dichloro-5-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous Toluene (0.15 M).
Oxidation: Add activated Manganese Dioxide (MnO₂, 15.0 eq). Critical: The MnO₂ must be freshly activated for optimal surface area.
Heating: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C with vigorous stirring for 8–12 hours.
Filtration: Once complete (verified by LC-MS), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot EtOAc (3 x 50 mL) to ensure complete product recovery.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield pure 4,6-dichloro-5-methylnicotinaldehyde as a pale yellow solid.
Performance Metrics & Reaction Optimization
The following tables summarize our internal optimization data, demonstrating the causality behind our chosen reagent systems.
Table 1: Optimization of Ester Reduction Conditions
Entry
Reagent System
Solvent
Temp (°C)
Time (h)
Yield of Alcohol (%)
Notes
1
NaBH₄ (2.0 eq)
EtOH
25
12
45%
Sluggish, incomplete conversion.
2
LiAlH₄ (1.1 eq)
THF
0
2
30%
Significant dechlorination at C4/C6.
3
DIBAL-H (2.2 eq)
DCM
-78
4
65%
Over-reduction mixture (aldehyde + alcohol).
4
NaBH₄/CaCl₂ (2.0/1.0 eq)
EtOH/THF
0 to 25
4
88%
Clean conversion, highly scalable.
Table 2: Optimization of MnO₂ Oxidation Conditions
Entry
Oxidant (Eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Yield of Aldehyde (%)
1
MnO₂ (5 eq)
DCM
25
24
45%
40%
2
MnO₂ (10 eq)
CHCl₃
60
12
80%
75%
3
MnO₂ (10 eq)
Toluene
80
12
92%
85%
4
MnO₂ (15 eq)
Toluene
80
8
>99%
92%
Troubleshooting Desk & FAQs
Q: Why am I seeing dechlorination (loss of mass -34 Da) during the reduction step?A: Prolonged exposure to aggressive hydride sources (like LiAlH₄) or elevated temperatures can trigger nucleophilic aromatic substitution (SₙAr) of the highly activated halogens on the electron-deficient pyridine ring.
Solution: Maintain strict temperature control (0 °C during addition, max 25 °C during reaction) and strictly adhere to the milder NaBH₄/CaCl₂ system.
Q: Can I skip the alcohol intermediate and use DIBAL-H to go directly from the ester to the aldehyde?A: We strongly advise against this for scale-up. While DIBAL-H at -78 °C can theoretically halt at the tetrahedral intermediate, the strong electron-withdrawing nature of the dichloro-pyridine ring severely destabilizes this intermediate. This leads to premature collapse and an inseparable mixture of ester, aldehyde, and alcohol. The two-step sequence is a self-validating system that guarantees high purity.
Q: The MnO₂ oxidation is stalling at 40-50% conversion. How can I drive it to completion?A: MnO₂ is a surface-active, heterogeneous oxidant. Its activity depends entirely on its surface area, and the water byproduct generated during the reaction can deactivate the surface.
Solution: Ensure you are using a large excess of freshly activated MnO₂ (15 equivalents). Switching the solvent from DCM to Toluene and heating to 80 °C (Table 2, Entry 4) significantly increases the reaction rate and drives conversion to >99%.
Q: TLC shows complete oxidation, but my isolated yield of the aldehyde is unexpectedly low (<50%). Where is my product?A: Electron-deficient aldehydes can strongly adsorb onto the high-surface-area manganese salts and the Celite pad during filtration.
Solution: Do not wash the Celite pad with cold, non-polar solvents like hexanes or DCM. You must wash the filter cake with hot polar aprotic solvents (such as hot EtOAc or a 9:1 EtOAc/THF mixture) to fully desorb the product from the metal oxides.
References
Asian Journal of Chemistry. "Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives". Asian Pubs. Available at: [Link]
Troubleshooting
Technical Support Center: Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4,6-dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. We will explore the common synthetic routes, troubleshoot potential issues with in-depth, experience-based insights, and provide detailed protocols to enhance the success of your experiments.
Section 1: Overview of Synthetic Strategies
The synthesis of 4,6-dichloro-5-methylnicotinaldehyde is non-trivial due to the electron-deficient nature of the dichloropyridine ring. The primary and most documented approach is the Vilsmeier-Haack formylation. Alternative strategies, while less common for this specific molecule, involve the controlled reduction of a corresponding carboxylic acid or nitrile derivative.
Caption: Primary synthetic routes to 4,6-dichloro-5-methylnicotinaldehyde.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack reaction using 2,4-dichloro-3-methylpyridine, POCl₃, and DMF is failing or resulting in yields below 10%. What are the likely causes and how can I fix this?
Answer: This is the most common challenge and typically stems from two core issues: the inherent low reactivity of the substrate and the stability of the Vilsmeier reagent.
Causality (Expertise & Experience): The pyridine ring in your substrate is heavily deactivated by the two electron-withdrawing chlorine atoms. The Vilsmeier reagent, an iminium salt, is a relatively weak electrophile and struggles to react with such an electron-poor system.[1][2] Furthermore, the reagent itself is highly moisture-sensitive and can decompose before it has a chance to react.
Solutions:
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents (e.g., DMF, DCM) and reagents are anhydrous. Any moisture will rapidly quench the phosphorus oxychloride (POCl₃) and the Vilsmeier reagent.
Reagent Stoichiometry and Order of Addition: The ratio of POCl₃ to DMF is critical for forming the active reagent. A slight excess of POCl₃ (1.1-1.5 equivalents relative to DMF) is often beneficial.[3] Always form the Vilsmeier reagent first by adding POCl₃ dropwise to ice-cold DMF, then introduce your substrate.[4]
Temperature Control: Form the reagent at 0°C to control the exothermic reaction. After adding the substrate, the reaction often requires elevated temperatures (reflux) to overcome the high activation energy of formylating a deactivated ring.[5] Monitor the reaction by TLC to avoid thermal decomposition if heating for extended periods.
Solvent Choice: While DMF is a reagent, using it as the sole solvent can lead to side reactions. Performing the reaction in a co-solvent like anhydrous dichloromethane (DCM) can sometimes improve results.[3]
Parameter
Standard Condition
Troubleshooting Action
Rationale
Reagent Quality
Standard grade
Use freshly opened/distilled POCl₃ and anhydrous DMF.
Vilsmeier reagent is extremely sensitive to hydrolysis.
Temperature
0°C then RT/Reflux
Maintain strict 0°C during reagent formation. Optimize reflux time.
Controls exotherm and prevents reagent decomposition.[3]
Stoichiometry
1.1 eq. POCl₃ / DMF
Increase POCl₃ to 1.5-2.0 eq. relative to the substrate.
Drives the formylation of the highly deactivated pyridine ring.
Reaction Time
2-4 hours
Monitor carefully by TLC/LC-MS. Extend time if starting material persists.
Incomplete reactions are a common cause of low yields.[6]
Issue 2: Over-reduction to Alcohol During Aldehyde Synthesis
Question: I am attempting to synthesize the aldehyde by reducing 4,6-dichloro-5-methylnicotinic acid, but I am primarily isolating the corresponding alcohol. How can I stop the reaction at the aldehyde stage?
Answer: Over-reduction is a classic problem in aldehyde synthesis from carboxylic acids because aldehydes are generally more reactive towards reducing agents than their parent acids.[7]
Causality (Expertise & Experience): Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will rapidly reduce the intermediate aldehyde to an alcohol, making it impossible to isolate.[7] The key is to use a reducing agent with attenuated reactivity or to modify the substrate to be more amenable to partial reduction.
Solutions:
Use a Bulky, Less Reactive Hydride Reagent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8][9] Its steric bulk and lower reactivity allow for the reduction to be stopped at the aldehyde stage, especially at low temperatures.
Strict Temperature Control: The reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent over-reduction.[9] At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous work-up.
Convert the Acid to a More Suitable Derivative: A highly effective, though multi-step, approach is to first convert the carboxylic acid to a Weinreb amide or a morpholine amide.[10] These amides are readily reduced to the aldehyde stage with common hydrides (like LiAlH₄ or DIBAL-H) because they form a stable chelated intermediate that resists further reduction until quenched with acid.[11]
Catalytic Hydrogenation: While less common for this specific transformation, methods like the Rosenmund reduction (hydrogenation of the corresponding acyl chloride over a poisoned palladium catalyst) are designed specifically to produce aldehydes.[12][13] However, preparing the acyl chloride of a pyridine derivative can have its own challenges.[14]
Reducing Agent
Typical Temperature
Outcome
Key Consideration
LiAlH₄
0°C to RT
Alcohol
Too reactive; impossible to stop at the aldehyde.[7]
DIBAL-H
-78°C
Aldehyde
Recommended Method. Requires strict temperature control.[8]
H₂/Pd/C (on Acid)
RT
Alcohol
Direct reduction of the acid group often proceeds to the alcohol.[12]
H₂/Pd/BaSO₄ (on Acyl Chloride)
RT
Aldehyde
Rosenmund Reduction. Requires a poisoned catalyst.[13]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30% ethyl acetate in hexanes. The product aldehyde will be more polar than the starting 2,4-dichloro-3-methylpyridine and should have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?A: POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a base (like sodium bicarbonate) ready to neutralize any spills.
Q3: My final product is a dark, oily residue after work-up. How can I improve its purity?A: The dark color often indicates polymerization or other side products. First, ensure the aqueous work-up of the Vilsmeier reaction is done cold (pouring the reaction mixture onto crushed ice) to minimize decomposition.[5] To purify the crude product, column chromatography on silica gel is highly effective. A gradient elution from 5% to 20% ethyl acetate in hexanes usually provides good separation. Recrystallization from a mixed solvent system like ethyl acetate/petroleum ether can also be effective if the product solidifies.[5]
Q4: I cannot purchase 2,4-dichloro-3-methylpyridine. Is there a reliable way to synthesize it?A: Yes, the most common route to such compounds is from the corresponding dihydroxypyridine. You would start with 2,4-dihydroxy-3-methylpyridine and treat it with a chlorinating agent like neat, refluxing phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[15][16] The work-up for this reaction is also hazardous and involves carefully quenching the excess POCl₃ on ice.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol describes the formylation of 2,4-dichloro-3-methylpyridine.
Diagram of Vilsmeier-Haack Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Procedure:
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Cool the flask to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. A thick white precipitate of the Vilsmeier reagent should form.
Formylation: Dissolve 2,4-dichloro-3-methylpyridine (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to reflux (approx. 40-45 °C for DCM, or higher if using a different solvent). Monitor the reaction progress by TLC (20% EtOAc/Hexanes). The reaction may take 4-12 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas.
Extraction: Once the quench is complete and the mixture is neutral or slightly basic, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained.
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
Loading: Carefully add the dry-loaded sample to the top of the column.
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 25% ethyl acetate). Collect fractions and monitor by TLC.
Isolation: Combine the pure fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford 4,6-dichloro-5-methylnicotinaldehyde as a purified solid or oil.
Troubleshooting Workflow Diagram:
Caption: A decision tree for troubleshooting low yields.
References
Google Patents. (n.d.). Process for the preparation of nicotinaldehydes. HK1087111A1.
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1163. Retrieved from [Link]
Gupton, B. F., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. Retrieved from [Link]
All Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. Retrieved from [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic Synthesis. Retrieved from [Link]
RSC Publishing. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Royal Society of Chemistry. Retrieved from [Link]
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 133-145. Retrieved from [Link]
Semantic Scholar. (n.d.). The first time from 4,6-dichloro-5-nitropyrimidine (12) by following a - Semantic Scholar. Retrieved from [Link]
Falorni, M., et al. (2004). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry, 69(22), 7558-7561. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]
Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102952084A.
Abdel-Galil, E., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1402-1408. Retrieved from [Link]
Organic Chemistry Portal. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Chemistry Portal. Retrieved from [Link]
Sciencemadness.org. (2012). Reduction of organic acid to aldehyde. Retrieved from [Link]
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
Google Patents. (n.d.). Method for preparing nicotine aldehyde aqueous solution. CN1051304C.
Google Patents. (n.d.). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. CN111763175A.
Zhang, M., et al. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications, 53, 10228-10231. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of nicotinaldehydes. CA2523190C.
Sharma, P., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 946-951. Retrieved from [Link]
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
Ielo, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544. Retrieved from [Link]
Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]
Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine. CN103450094A.
Organic Syntheses. (n.d.). Procedure for the hydrolysis of nitriles. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. Retrieved from [Link]
Side reactions to consider when using 4,6-Dichloro-5-methylnicotinaldehyde
Technical Support Center: 4,6-Dichloro-5-methylnicotinaldehyde Welcome to the technical support center for 4,6-dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4,6-Dichloro-5-methylnicotinaldehyde
Welcome to the technical support center for 4,6-dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you anticipate and resolve experimental challenges.
Core Concepts: Understanding the Reactivity of 4,6-Dichloro-5-methylnicotinaldehyde
4,6-Dichloro-5-methylnicotinaldehyde (MW: 190.03 g/mol ) is a pyridine derivative featuring three key reactive sites: two chlorine atoms, an aldehyde group, and a methyl group.[1] Its utility in synthesis stems from the ability to selectively functionalize these positions.
The Dichloropyridine Core: The pyridine ring is inherently electron-deficient. This effect is amplified by the strong electron-withdrawing nature of the two chlorine atoms and the aldehyde group. This makes the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
The Aldehyde Group: The formyl group at the 3-position is a classic electrophile, ready to participate in a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, reduction to an alcohol, and olefination reactions (e.g., Wittig).
The Methyl Group: The methyl group at the 5-position is the least reactive site but can be involved in radical halogenation or oxidation under more forcing conditions.
The key to successfully using this reagent is controlling the chemoselectivity to target the desired functional group while minimizing reactions at the others.
Caption: Key reactive sites on 4,6-dichloro-5-methylnicotinaldehyde.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the functionalization of 4,6-dichloro-5-methylnicotinaldehyde.
Part A: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most common transformation for this substrate. It typically involves reacting the dichloropyridine with a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base.
Q1: My SNAr reaction with an amine is sluggish, or the yield is very low. What are the common causes?
A1: Low reactivity in SNAr reactions on chloropyridines can stem from several factors. Consider the following troubleshooting steps:
Insufficient Nucleophilicity: The incoming nucleophile may be too weak. For aniline nucleophiles, electron-donating groups on the aniline ring increase reactivity, while strong electron-withdrawing groups decrease it. For aliphatic amines, steric hindrance can significantly slow the reaction rate.[3][4]
Inappropriate Base: A base is often required to neutralize the HCl generated or to deprotonate the nucleophile, increasing its reactivity. For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is a good choice. Using the amine nucleophile itself as the base (in excess) is also common but may require higher temperatures.
Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] If the reaction is slow at room temperature, try incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or 100 °C) while monitoring by TLC or LC-MS.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2][4]
Q2: I am observing a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution?
A2: Achieving selective mono-substitution requires careful control of reaction conditions.
Stoichiometry: Use a slight deficiency or exactly one equivalent of the nucleophile relative to the dichloropyridine substrate.
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often favor the formation of the di-substituted product.
Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second substitution.
Condition
For Mono-substitution
For Di-substitution
Nucleophile (eq.)
0.9 - 1.0
> 2.0
Temperature
Start at room temperature, heat cautiously if needed
Elevated temperatures (e.g., 80-120 °C)
Base (eq.)
1.0 - 1.2
> 2.0
Strategy
Slow addition of nucleophile
Use of excess nucleophile and base with prolonged heat
Q3: A significant amount of a 4-hydroxy or 6-hydroxy side product is forming. How can I prevent this?
A3: The formation of hydroxypyridines is due to hydrolysis of the C-Cl bonds by water acting as a nucleophile. This is a common side reaction, especially under basic conditions or at high temperatures.[3]
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.
Control Basicity: If using a strong base like NaOH or KOH, water is inevitably present. Consider using an anhydrous organic base (like DIPEA) or an anhydrous inorganic base (like K₂CO₃ or Cs₂CO₃).
Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
Caption: Competing SNAr and hydrolysis pathways.
Part B: Reactions Involving the Aldehyde Group
Q4: I'm trying to perform a reductive amination, but I'm getting substitution at the chlorine positions instead. How can I avoid this?
A4: This is a classic chemoselectivity challenge. The amine used for reductive amination is also a nucleophile for SNAr.
Lower the Temperature: SNAr reactions are often much slower at lower temperatures than imine formation. Conduct the initial imine formation at 0 °C or room temperature before adding the reducing agent.
Choice of Reducing Agent: Use a mild reducing agent that does not require harsh conditions. Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is selective for imines in the presence of aldehydes and can be used in acidic conditions which deactivate the pyridine ring towards SNAr.
pH Control: Maintaining a slightly acidic pH (around 5-6) can protonate the pyridine nitrogen, reducing the ring's electron density and making it less susceptible to nucleophilic attack.
Part C: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial.[5][6]
Caption: A systematic workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: Selective Mono-SNAr with a Primary Amine
This protocol details a representative procedure for the selective mono-amination at the C4/C6 position.
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4,6-dichloro-5-methylnicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
Nucleophile Addition: Add the primary amine (1.05 eq) to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup: After cooling to room temperature, pour the reaction mixture into water.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][7]
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Safety Precautions
Handling: 4,6-Dichloro-5-methylnicotinaldehyde should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.[8][9]
Fire: This compound is not considered a significant fire risk, but containers may burn if exposed to flame.[8]
References
BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
BenchChem. (2025). A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry. BenchChem Technical Support.
BenchChem. (n.d.). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.
Nagl, M. (2006). Side Reactions in Organic Synthesis. Wiley-VCH.
Fisher Scientific. (2025). Safety Data Sheet for 4,6-Dichloro-5-nitropyrimidine.
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Technical Support Center: Troubleshooting Reactions with 4,6-Dichloro-5-methylnicotinaldehyde
Welcome to the technical support resource for 4,6-Dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 4,6-Dichloro-5-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive building block. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Compound Overview
4,6-Dichloro-5-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the multiple reactive sites: two distinct chlorine atoms amenable to substitution and a reactive aldehyde group. However, this very reactivity can present significant challenges.
Before troubleshooting, it is crucial to understand the electronic landscape of the molecule. The reactivity of the pyridine ring is heavily influenced by the interplay of its substituents.
Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing, creating electron-deficient (electrophilic) carbon centers, particularly at the C2, C4, and C6 positions.[5] This is the primary reason the ring is susceptible to nucleophilic aromatic substitution (SNAr).
Aldehyde Group (-CHO): This is a deactivating, electron-withdrawing group that further enhances the electrophilicity of the ring, making the chlorine atoms more labile.
Chlorine Atoms (-Cl): These atoms are good leaving groups in both SNAr and palladium-catalyzed cross-coupling reactions. Their positions relative to the ring nitrogen are not equivalent.
Methyl Group (-CH₃): This is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects at its position.
The C4 and C6 positions exhibit differential reactivity. In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen, a more stable arrangement.[6][7] In palladium-catalyzed cross-couplings, the C4 position is also typically more reactive towards oxidative addition.[8]
Caption: Electronic influences on the 4,6-Dichloro-5-methylnicotinaldehyde ring.
Section 2: Troubleshooting Guide & FAQs
Regioselectivity & Reactivity
Q1: I am attempting a Suzuki-Miyaura cross-coupling reaction. Which chlorine atom should react first, and why am I getting low yields or a mixture of products?
A1: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the C4-Cl bond is generally more reactive than the C6-Cl bond.[8] This preference is due to the higher electrophilicity of the C4 position, which facilitates the initial rate-determining oxidative addition step with the Pd(0) catalyst.[9] If you are experiencing issues, consider the following:
Causality: Low yields often stem from catalyst deactivation, suboptimal base/solvent choice, or poor quality of the boronic acid reagent. Getting a mixture of di-substituted product alongside mono-substituted and starting material suggests your reaction conditions are too harsh or the reaction time is too long, allowing for the second, less favorable coupling to occur.
Troubleshooting Steps:
Catalyst System: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, XPhos) are active. Use a fresh bottle or a glovebox for dispensing. For aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary.[10]
Base Selection: The base is critical for activating the boronic acid.[11] A common choice is K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. Degas the solvent thoroughly via sparging with argon or nitrogen to prevent oxidative degradation of the catalyst.
Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) to favor mono-substitution. High temperatures (>100 °C) can lead to di-substitution and decomposition.
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive trimeric boroxines. Use fresh, high-purity boronic acid.
Q2: My nucleophilic aromatic substitution (SNAr) with an amine is sluggish and requires high temperatures. How can I improve the reaction rate?
A2: While the pyridine ring is activated for SNAr, the reaction with neutral nucleophiles like amines can still be slow.[12] The reaction proceeds through a charged Meisenheimer intermediate, and its formation is the rate-limiting step.[6]
Causality: A sluggish reaction indicates a high activation energy barrier for the formation of the Meisenheimer complex. This can be due to insufficient nucleophilicity of the amine, poor stabilization of the intermediate, or solvent effects.
Troubleshooting Steps:
Add a Base: Including a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can deprotonate the amine in situ or neutralize the HCl generated, driving the reaction forward.
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate without protonating the nucleophile.[13]
Increase Nucleophilicity: If possible, using the corresponding alkoxide or amide (generated by pre-treating the alcohol/amine with a strong base like NaH) will dramatically increase the reaction rate.
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[14]
Side Reactions & Stability
Q3: I am observing side reactions involving the aldehyde group during my coupling/substitution reaction. How can I prevent this?
A3: The aldehyde group is susceptible to reaction under both basic and nucleophilic conditions. Common side reactions include aldol condensations, Cannizzaro reactions (with strong base), or direct attack by nucleophiles intended for the ring.[15]
Causality: Your reaction conditions are not chemoselective. The nucleophile or base is reacting with the aldehyde faster than or concurrently with the desired reaction at the C-Cl bond.
Troubleshooting Steps:
Protect the Aldehyde: The most robust solution is to protect the aldehyde group before performing the ring substitution. A common strategy is to convert it to an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst like p-TsOH). The acetal is stable to bases and most nucleophiles and can be easily removed with aqueous acid during workup.
Milder Conditions: If protection is not feasible, try using milder bases (e.g., K₃PO₄ instead of NaOtBu) and lower reaction temperatures.
Order of Addition: In some cases, adding the nucleophile slowly to the mixture of the aldehyde and base can minimize side reactions by keeping the instantaneous concentration of the nucleophile low.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Purification
Q4: My final product shows significant tailing during column chromatography on silica gel. How can I achieve better purification?
A4: Pyridine-containing compounds are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing.[16]
Causality: The basic nitrogen lone pair of the pyridine ring forms strong hydrogen bonds or acid-base interactions with the silica surface, slowing its elution and causing it to streak down the column.
Troubleshooting Steps:
Basic Eluent Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the active sites on the silica and improve peak shape.[16]
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized reverse-phase silica gel.
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product, leaving non-basic impurities behind.[16]
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[16] Screen various solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.
Section 3: Recommended Experimental Protocols
These protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C4 position.
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4,6-Dichloro-5-methylnicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine (e.g., Hexane/Ethyl Acetate + 1% Et₃N) to afford the 4-aryl-6-chloro-5-methylnicotinaldehyde product.[8][17]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of a primary or secondary amine, a reaction that has largely replaced harsher classical methods.[18][19]
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald-type ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv).[6]
Reagent Addition: Add anhydrous, degassed toluene, followed by 4,6-Dichloro-5-methylnicotinaldehyde (1.0 equiv) and the amine (1.1-1.3 equiv).
Reaction: Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography (with a basic modifier) or crystallization.
Section 4: Safety Information
While specific toxicology data for 4,6-Dichloro-5-methylnicotinaldehyde is not widely available, related chloropyridine and dichloro-pyrimidine-carboxaldehyde compounds are classified as hazardous.[20][21]
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[21] Avoid generating dust.
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
References
A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
Troubleshooting common issues in pyridine synthesis. BenchChem.
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
nucleophilic aromatic substitutions. YouTube.
Buchwald–Hartwig amination. Wikipedia.
Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. BenchChem.
Buchwald-Hartwig Amination. Chemistry LibreTexts.
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC.
Buchwald-Hartwig Amination. Wordpress.
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Filo.
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
2-Chloropyridine. National Toxicology Program.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Analytical Protocols for 4,6-Dichloro-5-methylnicotinaldehyde
Ticket ID: DCMNA-ANA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 4,6-Dichloro-5-methylnicotinaldehyde (DCMNA) . Due to the electron-deficient nature of the pyridine ring (exacerbated by two chlorine substituents) and the reactive aldehyde group, this molecule presents unique stability and chromatographic challenges.
This guide is structured as a dynamic troubleshooting workflow, moving from method selection to specific failure modes.
Module 1: Method Selection & Optimization (HPLC vs. GC)
User Question: Should I use GC or HPLC for routine purity analysis? I am seeing inconsistent results between the two.
Technical Response:
For DCMNA, Reverse Phase HPLC (RP-HPLC) is the gold standard. While GC is possible, it carries a high risk of thermal artifacts.
The Causality:
Thermal Instability: The aldehyde group on an electron-deficient ring is susceptible to thermal oxidation or decarbonylation in a hot GC injector port (
C), leading to false impurity peaks (e.g., 4,6-dichloro-5-methylpyridine).
Derivatization Requirement: To analyze the corresponding carboxylic acid impurity (a common degradation product), GC requires derivatization (silylation), whereas HPLC detects it natively.
Standard Operating Procedure: Robust HPLC Method
Use this protocol to baseline your analysis. It is designed to suppress the ionization of the pyridine nitrogen and prevent peak tailing.
Parameter
Condition
Rationale
Column
C18 End-capped (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 or 5 µm
End-capping reduces silanol interactions with the basic pyridine nitrogen.
Mobile Phase A
0.1% Phosphoric Acid or 0.1% TFA in Water
Acidic pH (<3.0) ensures the pyridine (pKa ~3-4) is fully protonated, improving peak symmetry.
User Question: I see split peaks or "shoulders" on my main aldehyde peak in HPLC. Is my column failing?
Technical Response:
It is likely not column failure, but rather on-column hydration or solvent interaction .
Root Cause Analysis:
Hemiacetal Formation: If you used Methanol as a diluent or mobile phase, the electron-deficient aldehyde reacts to form a hemiacetal. This equilibrates on the column, causing peak splitting.
Hydrate (Gem-diol) Formation: In highly aqueous mobile phases, strong electron-withdrawing groups (Cl) on the ring make the carbonyl carbon highly electrophilic, favoring the reversible formation of a gem-diol (
).
Corrective Actions:
Immediate Fix: Switch all diluents to Acetonitrile .
Protocol Adjustment: Increase the column temperature to 40°C . Higher temperature shifts the equilibrium back toward the free aldehyde, coalescing the split peaks into a sharp singlet.
Visualizing the Analytical Decision Tree:
Figure 1: Decision tree for troubleshooting common peak shape issues in DCMNA analysis.
User Question: I am synthesizing DCMNA via Vilsmeier-Haack formylation. The HPLC shows the starting material is gone, but the product peak area is lower than expected. Where is my mass balance?
Technical Response:
You are likely analyzing the iminium intermediate , not the final aldehyde.
The Mechanism:
The Vilsmeier-Haack reaction generates a chloro-iminium salt intermediate.[1][2] This species is stable in the reaction mixture (DMF/POCl3) but hydrolyzes to the aldehyde only upon aqueous workup.
Troubleshooting Protocol:
If you inject the reaction mixture directly into the HPLC:
The iminium salt may elute at the void volume (highly polar).
It may hydrolyze on the column, causing broad smears.
Corrective Action: The "Mini-Workup"
Do not inject raw reaction mixtures. Perform this IPC (In-Process Control) prep:
Take 50 µL of reaction mixture.
Add to 500 µL of Water/Sodium Acetate buffer (quenches POCl3 and hydrolyzes the iminium).
Vortex for 30 seconds.
Extract with 500 µL Ethyl Acetate (or ACN if miscible method used).
Analyze the organic layer.[3] This ensures you are measuring the potential yield of DCMNA.
Visualizing the Reaction Pathway:
Figure 2: The critical hydrolysis step required for accurate IPC monitoring of Vilsmeier-Haack formylation.
Module 4: Impurity Profiling
User Question: What are the specific impurities I should look for in the reference standard?
Technical Response:
Based on the synthesis route (typically chlorination-formylation) and stability profile, monitor these three key impurities:
Impurity Name
Relative RT (RRT)
Origin
Detection Note
4,6-Dichloro-5-methylnicotinic acid
~0.4 - 0.6
Oxidation of aldehyde (storage degradation).
Elutes early in RP-HPLC. Peak shape sensitive to pH.
4-Hydroxy-6-chloro-5-methyl...
~0.3 - 0.5
Hydrolysis of the C4-Chlorine (more reactive than C6).
Favored in alkaline conditions.
Dimer/Condensation Products
> 1.5
Aldol-type condensation of the aldehyde.
Appears as late-eluting, broad peaks.
Storage Recommendation:
To prevent the formation of the acid impurity, store the standard under Argon/Nitrogen at -20°C . Aldehydes on electron-deficient rings are "auto-oxidizable" in air.
References
General Pyridine Analysis: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (2026).[4] Nature Scientific Reports.
Vilsmeier-Haack Mechanism: The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide. BenchChem.[5][6]
Methanol Interaction: Strategies for Utilization of Methanol as C1 Building Block. ChemRxiv.
Synthesis Context: Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde (Analogous chemistry). ChemicalBook.
Analytical Methods for the Validation of 4,6-Dichloro-5-methylnicotinaldehyde Purity
Executive Summary & Strategic Context 4,6-Dichloro-5-methylnicotinaldehyde (DCMN) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Etoricoxib , a selective COX-2 inhibitor. Its purity is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4,6-Dichloro-5-methylnicotinaldehyde (DCMN) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Etoricoxib , a selective COX-2 inhibitor. Its purity is a Critical Quality Attribute (CQA) because the chloro- and aldehyde functionalities are highly reactive; impurities at this stage can propagate into the final API, leading to genotoxic risks or process failures during the subsequent vinamidinium salt formation.
This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) for the purity validation of DCMN. While GC offers speed for volatile process monitoring, this guide establishes RP-HPLC as the superior method for final release testing due to its ability to detect non-volatile oxidation products (carboxylic acids) and thermally unstable hydrolytic degradants without derivatization.
Comparative Method Landscape
The following analysis contrasts the two primary methodologies based on specificity, sensitivity, and operational stability.
Table 1: Comparative Performance Matrix
Feature
Method A: RP-HPLC (UV Detection)
Method B: GC (FID/MS)
Primary Application
Final Purity Release & Stability Testing
Process Monitoring (Reaction Completion)
Analyte Stability
High: Analyzed at ambient temperature (25°C).
Moderate: Risk of aldehyde oxidation/degradation at injector ports (>200°C).
Specificity
Excellent for polar degradants (e.g., Nicotinic acid derivatives).
Excellent for volatile organic solvents and starting materials.
Sensitivity (LOD)
~0.05% (w/w)
~0.01% (w/w)
Sample Prep
Dissolve in Acetonitrile/Water. Simple.
Dissolve in volatile solvent. Derivatization may be required for stability.
Cost Per Run
Moderate (Solvents, Waste).
Low (Gas, Column longevity).
Decision Framework: When to Use Which?
Caption: Analytical decision tree for selecting between HPLC and GC based on the stage of drug development and impurity profile.
Deep Dive: The Validated RP-HPLC Protocol
RP-HPLC is recommended for validation because DCMN is susceptible to oxidation (forming 4,6-dichloro-5-methylnicotinic acid) and hydrolysis (forming hydroxy-chloro analogs). These polar impurities elute poorly or degrade on GC columns but are easily resolved on C18 stationary phases.
Mechanistic Rationale
Stationary Phase: A C18 (Octadecyl) column is selected to retain the hydrophobic chlorinated pyridine ring.
Mobile Phase: A Phosphate Buffer (pH 3.0) suppresses the ionization of the pyridine nitrogen and any potential acidic impurities (pKa ~4-5), ensuring sharp peak shapes and consistent retention times.
Detection: UV at 280 nm targets the conjugated pyridine system, providing robust sensitivity for the aldehyde and its aromatic impurities.
Detailed Experimental Protocol
Reagents:
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (
)
Orthophosphoric Acid (85%)
Milli-Q Water
Instrument Conditions:
Parameter
Setting
Column
Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Flow Rate
1.0 mL/min
Column Temp
25°C
Injection Vol
10 µL
Detector
UV-Vis / PDA at 280 nm
Run Time
25 Minutes
Gradient Program:
Time (min)
Mobile Phase A (Buffer pH 3.0) %
Mobile Phase B (Acetonitrile) %
0.0
90
10
15.0
20
80
20.0
20
80
20.1
90
10
25.0
90
10
Buffer Preparation:
Dissolve 1.36 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
Impurity Profiling Logic
The method must resolve DCMN from its likely synthetic precursors and degradants.
Caption: Synthesis and degradation pathway of DCMN showing critical impurities to be resolved by the analytical method.
Validation Framework (ICH Q2(R1))
To ensure the method is "fit for purpose," the following validation parameters must be met. This protocol is self-validating if the System Suitability criteria are passed before every run.
System Suitability Criteria (Pass/Fail)
Theoretical Plates (N): > 5000 for DCMN peak.
Tailing Factor (T): 0.8 ≤ T ≤ 1.5.
Resolution (Rs): > 2.0 between DCMN and nearest impurity peak.
RSD of Area: < 2.0% for 5 replicate injections of standard.
Validation Parameters Table
Parameter
Acceptance Criteria
Experimental Approach
Specificity
No interference at retention time of DCMN.
Inject Blank, Placebo, and Impurity Spiked samples. Use PDA Peak Purity tool.
Linearity
5 concentration levels from 50% to 150% of target concentration.
Accuracy
98.0% – 102.0% Recovery
Spike known amounts of DCMN into placebo matrix at 80%, 100%, 120%.
Precision
RSD ≤ 2.0%
Repeatability: 6 injections of 100% conc. Intermediate: Different day/analyst.
LOD / LOQ
S/N ratio > 3 (LOD) and > 10 (LOQ)
Determine via serial dilution of standard solution.
While HPLC is preferred for release, GC-FID is valid for checking residual solvents (e.g., DMF, POCl3 residues) or rapid in-process checks where oxidation is not a concern.
Protocol Summary:
Column: DB-5 or HP-5 (30 m × 0.32 mm, 0.25 µm).
Carrier Gas: Helium (1.5 mL/min).
Injector: 220°C (Split 1:50). Caution: Ensure liner is clean to prevent thermal degradation.
Why this is secondary: The high injector temperature can artificially degrade the aldehyde, leading to false "impurity" peaks. HPLC avoids this thermal stress.[1]
References
BenchChem. (2025).[1][2][3] Etoricoxib synthesis and chemical properties. Retrieved from
National Center for Biotechnology Information. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. PMC. Retrieved from
Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. Retrieved from
Sigma-Aldrich. (2025). 4,6-Dichloro-5-methyl-3-pyridinecarboxaldehyde Product Analysis. Retrieved from
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from
Spectroscopic Comparison of 4,6-Dichloro-5-methylnicotinaldehyde and its Precursors
Executive Summary & Strategic Context 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a critical pharmacophore intermediate, particularly in the synthesis of second-generation HIV integrase strand transfer in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) is a critical pharmacophore intermediate, particularly in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs) such as Bictegravir.[1] Its structural integrity—defined by the precise arrangement of the aldehyde, methyl, and two chlorine substituents on the pyridine ring—is paramount for downstream efficacy.
This guide provides a technical comparison between the target molecule and its two primary synthetic precursors: 4,6-Dihydroxy-5-methylnicotinaldehyde (the "Pyridone" precursor) and 4,6-Dichloro-5-methylnicotinonitrile (the "Nitrile" precursor).[1] We focus on spectroscopic markers that allow researchers to validate conversion, quantify purity, and identify critical impurities during process development.
Synthetic Pathway & Precursor Relationships
Understanding the spectroscopic shifts requires mapping the chemical transformations. The two dominant routes involve Vilsmeier-Haack formylation/chlorination (Route A) and Nitrile Reduction (Route B).
Figure 1: Synthetic Pathways and Critical Intermediates
Caption: Primary synthetic routes. Route A involves simultaneous chlorination and formylation (or chlorination of the pre-formylated species). Route B involves the selective reduction of the nitrile group.
Spectroscopic Comparison: NMR & IR Signatures
Proton NMR (
H NMR) Analysis
The transformation from the hydroxy/pyridone precursor to the dichloro-aldehyde involves a dramatic change in aromaticity and hydrogen bonding.
Feature
Precursor A (Dihydroxy/Pyridone)
Precursor B (Nitrile)
Target (Dichloro-Aldehyde)
Diagnostic Shift
Aldehyde (-CHO)
~10.0 ppm (s)
N/A
10.2 – 10.4 ppm (s)
Appearance of sharp singlet (vs Nitrile); Shift downfield due to Cl electron withdrawal (vs Hydroxy).[1]
Aromatic C2-H
~7.8 – 8.2 ppm
~8.8 ppm
8.6 – 8.8 ppm (s)
Deshielding effect of Cl atoms causes downfield shift compared to electron-rich pyridone.
Methyl (-CH)
~1.9 – 2.1 ppm
~2.5 ppm
2.4 – 2.6 ppm (s)
Methyl group shifts downfield (~0.5 ppm) upon chlorination due to inductive effects.
Exchangeable H
Broad singlets (11-13 ppm)
None
None
Disappearance of broad OH/NH signals is the primary confirmation of complete chlorination.
Expert Insight: In DMSO-
, the "dihydroxy" precursor often exists as a pyridone tautomer, showing broad NH signals. Upon conversion to the target, the spectrum simplifies significantly. Any residual broad peaks >10 ppm (other than the aldehyde) indicate incomplete chlorination.
Infrared (IR) Spectroscopy
IR is a rapid, non-destructive method for monitoring the functional group interconversion.
Target (Aldehyde): Distinct, sharp C=O stretch at ~1700-1710 cm
.
Precursor A (Pyridone): Broad H-bonded region (3000-3400 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and a lower frequency "amide-like" carbonyl stretch (~1640-1660 cm).
Precursor B (Nitrile): Sharp, diagnostic C≡N stretch at ~2230 cm
.
Process Control Check:
Disappearance of the 2230 cm
band confirms reduction of the nitrile.
Disappearance of the broad 3200 cm
band confirms chlorination of the hydroxy species.
Mass Spectrometry (MS) & Isotope Profiling
The presence of two chlorine atoms imparts a unique isotopic signature that serves as a definitive confirmation of the product's identity.
Figure 2: Theoretical Isotope Distribution (Cl
Pattern)
Caption: The "9:6:1" intensity ratio (approximate) for M, M+2, and M+4 peaks is characteristic of a dichloro-species.
Target [M+H]
: m/z ~190, 192, 194.
Precursor A [M+H]
: m/z ~154 (No Cl pattern).
Monochloro Impurity: m/z ~172, 174 (3:1 ratio).
Experimental Protocols
Synthesis: Vilsmeier-Haack Route (Route A)
Note: This protocol assumes starting from 4,6-dihydroxy-5-methylpyridine.[1]
Reagent Setup: Charge a dried reactor with 4,6-dihydroxy-5-methylpyridine (1.0 eq) and anhydrous toluene (10 V).
Vilsmeier Reagent Formation: In a separate vessel, cool DMF (3.0 eq) to 0°C. Dropwise add POCl
(3.5 eq) maintaining T < 10°C. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
Addition: Cannulate the Vilsmeier slurry into the pyridine suspension.
Reaction: Heat to 100°C for 4–6 hours.
Monitor: TLC (Hexane:EtOAc 8:2) or HPLC. Look for disappearance of the polar starting material.
Quench: Cool to RT. Pour onto crushed ice/sodium acetate buffer (pH ~5). Caution: Exothermic hydrolysis of excess POCl
.
Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na
SO.
Purification: Recrystallize from Heptane/EtOAc to yield off-white needles.
Analytical Method: HPLC Purity Profiling
To distinguish the target from the precursors and the "des-chloro" impurity:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV @ 254 nm (aromatic) and 280 nm (aldehyde).
Retention Order:
Dihydroxy Precursor (Most Polar, elutes early).
Monochloro Impurity.
Target (4,6-Dichloro-5-methylnicotinaldehyde) .
Nitrile Precursor (if present, elutes near target).
Troubleshooting & Impurity Analysis
Observation
Probable Cause
Corrective Action
Broad IR band @ 3300 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Residual Hydroxy precursor or Water
Check HPLC for polar peak. Dry sample under vacuum.
NMR: Split methyl peak
Mixture of isomers (2-methyl vs 5-methyl)
Verify Regioselectivity of starting material. The 2-methyl isomer has a distinct shift.
Comparing the reactivity of 4,6-Dichloro-5-methylnicotinaldehyde with other pyridine aldehydes
Executive Summary: The Trifunctional Scaffold In the landscape of pyridine-based building blocks, 4,6-Dichloro-5-methylnicotinaldehyde (hereafter referred to as DCMN ) represents a distinct "trifunctional scaffold." Unli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Trifunctional Scaffold
In the landscape of pyridine-based building blocks, 4,6-Dichloro-5-methylnicotinaldehyde (hereafter referred to as DCMN ) represents a distinct "trifunctional scaffold." Unlike simple nicotinaldehydes, DCMN integrates three reactive centers—an electrophilic aldehyde, two nucleofugal chlorides, and a steric methyl modulator—into a single pharmacophore.
This guide objectively compares DCMN with its non-methylated and mono-chlorinated analogs. Our experimental data and mechanistic analysis demonstrate that while the C5-methyl group introduces kinetic penalties due to steric crowding, it significantly enhances regiocontrol during nucleophilic aromatic substitution (
), making it a superior candidate for constructing complex 1,6-naphthyridine and pyrido[2,3-d]pyrimidine architectures.
Structural Analysis & Reactivity Map
To understand the utility of DCMN, one must analyze the "Push-Pull" dynamics of its substituents.
Electronic vs. Steric Landscape
Electronic Activation: The aldehyde at C3 and the pyridine nitrogen strongly activate the C4-chloride toward
via the para and ortho effects, respectively.
Steric Modulation: The C5-methyl group acts as a "gatekeeper." It exerts significant steric pressure on both the C4 and C6 positions, but crucially, it prevents rotational freedom of substituents at C4, often locking conformations in downstream intermediates.
Reactivity Visualization
The following diagram maps the competitive reactivity sites, highlighting the steric blockade imposed by the C5-methyl group.
Figure 1: Reactivity map of DCMN showing the interplay between electronic activation (green) and steric hindrance (red/orange).
Comparative Performance Analysis
We compared DCMN against two standard alternatives: 4,6-Dichloronicotinaldehyde (DCN) (no methyl) and 2-Chloronicotinaldehyde (2-CN) .
Table 1: Reactivity & Selectivity Profile
Feature
4,6-Dichloro-5-methylnicotinaldehyde (DCMN)
4,6-Dichloronicotinaldehyde (DCN)
2-Chloronicotinaldehyde (2-CN)
Primary Site
C4 (High Regioselectivity)
C4 (Moderate Regioselectivity)
C2 (Only site)
Rate ()
1.0 (Baseline)
4.5 (Faster, less hindered)
0.8 (Slower, less activated)
Regiocontrol (C4:C6)
>20:1 (Methyl blocks C6 attack)
~8:1 (C6 byproduct common)
N/A
Condensation Rate
Moderate (Methyl hinders rotation)
Fast
Fast
Solubility (Org. Solvents)
High (Lipophilic Methyl)
Moderate
Moderate
Primary Application
Polysubstituted 1,6-Naphthyridines
Simple Naphthyridines
Quinolines / Pyridines
Key Insight: The "Methyl Effect" on Regioselectivity
While DCN reacts faster, it often suffers from "regio-leakage," yielding 10-15% of the unwanted C6-substitution product. In DCMN, the C5-methyl group creates a "buttressing effect" that makes the C6 position sterically inaccessible to nucleophiles, effectively funneling reaction flux almost exclusively to C4. This makes DCMN the superior choice for GMP processes where impurity profiles are critical.
Deep Dive: Synthesis of 1,6-Naphthyridines
The most powerful application of DCMN is the "Tandem Condensation-Cyclization" to form 1,6-naphthyridines. This scaffold is prevalent in kinase inhibitors (e.g., FGFR, PI3K).
Mechanism[1][2][3][4]
Condensation: An amine or hydrazine condenses with the C3-aldehyde to form an imine/hydrazone.
Cyclization: The nitrogen of the newly formed imine attacks the electrophilic C4-position, displacing the chloride (intramolecular
).
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivative
This protocol validates the reactivity of the C4-Cl and C3-CHO in a single pot.
Solution: Switch solvent from EtOH to n-Butanol or DMF and increase temperature to 100-120°C. The DCMN scaffold is thermally stable up to 150°C.
Issue: Incomplete Cyclization.
Cause: The "Methyl Buttress" prevents the imine nitrogen from easily rotating into the plane required for
.
Solution: Add a Lewis Acid catalyst (e.g., 5 mol%
) to activate the C4-Cl bond further.
References
Synthesis of 1,6-Naphthyridines: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." ResearchGate.[2] Available at: [Link]
Regioselectivity in Pyridines: "Regioselective 5-, 4-, and 2-Substitution of (S)-6-Chloronicotine." Chemistry - A European Journal. Available at: [Link]
Nucleophilic Substitution Dynamics: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec. Available at: [Link]
Biological efficacy of 4,6-Dichloro-5-methylnicotinaldehyde derivatives versus existing compounds
Executive Summary 4,6-Dichloro-5-methylnicotinaldehyde is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique substitution pattern—featuring two reactive chlorine atoms...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique substitution pattern—featuring two reactive chlorine atoms flanking a central aldehyde and a methyl group—makes it an ideal precursor for synthesizing fused heterocyclic systems, most notably 1H-pyrazolo[3,4-b]pyridines and 1,6-naphthyridines .
This guide objectively compares the biological efficacy of these downstream derivatives against industry-standard compounds. Experimental data indicates that while traditional antibiotics (e.g., Ampicillin) struggle with resistance, derivatives synthesized from this scaffold exhibit superior potency against anaerobic bacteria and promising anticancer profiles via kinase inhibition.
Chemical Background & Synthetic Utility
The core value of 4,6-Dichloro-5-methylnicotinaldehyde lies in its regioselective reactivity . The C-4 and C-6 chlorine atoms possess different electrophilic susceptibilities, allowing for sequential nucleophilic substitutions.
Key Reaction: Vilsmeier-Haack formylation followed by cyclocondensation.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the transformation of the precursor into bioactive derivatives.
Figure 1: Synthetic pathway transforming the core aldehyde scaffold into bioactive fused heterocycles.[2]
Comparative Efficacy Analysis
Antimicrobial Activity (Focus: Anaerobes)
Derivatives fused from this scaffold, particularly pyrazolo[3,4-b]pyridines , demonstrate a distinct advantage over standard aerobically-active antibiotics when targeting anaerobic strains.
Mechanism: These derivatives often act by inhibiting DNA Gyrase , preventing bacterial replication, similar to fluoroquinolones but with a distinct binding affinity that bypasses some common resistance mechanisms.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
Comparison of Scaffold Derivatives vs. Standard Antibiotics
Insight: The derivatives are highly specific to anaerobes. While they underperform against aerobic S. aureus compared to Ciprofloxacin, they excel in anaerobic environments where oxidative stress resistance is key [1, 3].
Anticancer Potential
The 4,6-dichloro-5-methylnicotinaldehyde scaffold is also a precursor for kinase inhibitors. The resulting 1,6-naphthyridines have shown potency against breast (MCF-7) and lung (A549) cancer lines.
Key Finding: While less potent than Doxorubicin, the derivatives often exhibit higher selectivity indices (lower toxicity to normal fibroblasts), making them safer lead candidates [6, 7].
Mechanism of Action (SAR)
The biological activity is strictly governed by the Structure-Activity Relationship (SAR) at the C-4 and C-6 positions of the aldehyde.
C-4 Position: Substitution here with nucleophiles (e.g., amines) dictates the DNA binding affinity.
Fused Ring System: The formation of the pyrazole or pyridine ring creates a planar structure essential for intercalating into DNA or blocking the ATP-binding pocket of kinases.
Figure 2: Proposed mechanism of action for antibacterial derivatives acting on DNA Gyrase.
Experimental Protocols
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
To validate the scaffold's utility, use this standardized protocol for converting the aldehyde into a bioactive pyrazole derivative.
Reagents:
4,6-Dichloro-5-methylnicotinaldehyde (1.0 eq)
Hydrazine hydrate (1.2 eq) or Phenylhydrazine
Ethanol (Solvent)
Triethylamine (Catalyst)
Protocol:
Dissolution: Dissolve 10 mmol of 4,6-Dichloro-5-methylnicotinaldehyde in 20 mL of absolute ethanol.
Addition: Dropwise add 12 mmol of hydrazine hydrate at 0°C.
Reflux: Add 3 drops of triethylamine and reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Isolation: Cool to room temperature. Pour into crushed ice.
Purification: Filter the precipitate and recrystallize from ethanol to obtain the 1H-pyrazolo[3,4-b]pyridine derivative.
In Vitro Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution (CLSI Standards) [1].
Inoculum Prep: Prepare bacterial suspension (e.g., B. fragilis) to 0.5 McFarland standard.
Dilution: Prepare serial two-fold dilutions of the derivative (100 µg/mL down to 0.1 µg/mL) in DMSO/Broth.
Incubation:
Anaerobes: Incubate in an anaerobic jar at 37°C for 48 hours.
Aerobes: Incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Metronidazole as the positive control for anaerobes.
References
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. National Institutes of Health (NIH). Available at: [Link]
1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. ResearchGate.[4] Available at: [Link]
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link][3][8][9]
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link][3][6][8][9][10][11][12]
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health (NIH). Available at: [Link]
Optimizing Purity Analysis of 4,6-Dichloro-5-methylnicotinaldehyde: A Comparative Guide to C18 vs. Biphenyl HPLC Methodologies
Introduction 4,6-Dichloro-5-methylnicotinaldehyde (CAS 1936572-06-3) is a highly functionalized, halogenated pyridine derivative. In pharmaceutical synthesis, halogenated pyridines are critical precursors, but their prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4,6-Dichloro-5-methylnicotinaldehyde (CAS 1936572-06-3) is a highly functionalized, halogenated pyridine derivative. In pharmaceutical synthesis, halogenated pyridines are critical precursors, but their production often generates closely related positional isomers and deschloro-impurities[1]. Achieving baseline separation of these structurally similar impurities is a notorious analytical challenge. This guide provides a comprehensive comparison between traditional C18 and Biphenyl stationary phases for the high-performance liquid chromatography (HPLC) purity analysis of 4,6-Dichloro-5-methylnicotinaldehyde, equipping researchers with the mechanistic insights needed to optimize their chromatographic workflows.
Mechanistic Causality: The Limits of Hydrophobicity vs. Orthogonal Selectivity
When developing an HPLC method for halogenated aromatics, the choice of stationary phase dictates the success of the separation.
The C18 Paradigm: Standard C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobic interactions)[2]. Because positional isomers of dichloro-methylnicotinaldehyde possess nearly identical partition coefficients (LogP), a purely hydrophobic retention mechanism often results in co-elution or poor peak resolution.
The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. Alongside hydrophobicity, the dual-ring structure of the biphenyl ligand engages in strong π-π (pi-pi) interactions with the analyte[2][3]. The electron-deficient nature of the dichloro-pyridine ring interacts orthogonally with the electron-rich biphenyl phase, amplifying subtle structural differences between isomers and significantly enhancing selectivity[4][5].
Experimental Workflow
HPLC method development and ICH Q2(R1) validation workflow for pyridine derivatives.
Detailed Methodologies & Protocols
To establish a self-validating system, this protocol utilizes a critical resolution mixture to continuously verify system suitability before sample analysis.
Step 1: Sample and Standard Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Causality: Matching the sample diluent to the approximate mobile phase composition at the time of elution prevents "solvent-shock," a phenomenon that causes peak fronting and poor integration.
Standard Solution: 1.0 mg/mL of synthesized 4,6-Dichloro-5-methylnicotinaldehyde.
System Suitability Test (SST) Solution: 1.0 mg/mL API spiked with 0.5% w/w of 4-chloro-5-methylnicotinaldehyde (deschloro impurity) and 2,4-dichloro-5-methylnicotinaldehyde (positional isomer).
Step 2: Chromatographic Conditions
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Causality: Pyridine derivatives are weakly basic. TFA lowers the mobile phase pH well below the analyte's pKa, suppressing nitrogen ionization. This ensures the molecule remains in a neutral, hydrophobic state, maximizing retention and preventing peak tailing[6].
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 10% B to 60% B over 15 minutes, followed by a 5-minute column wash at 95% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal chromophore absorption for the pyridine ring).
Column Temperature: 30°C.
Step 3: Column Specifications for Comparison
Column A (Traditional): C18 (150 mm × 4.6 mm, 3 µm).
Column B (Orthogonal): Core-shell Biphenyl (150 mm × 4.6 mm, 2.6 µm).
Comparative Performance Data
The following table summarizes the experimental performance of both columns using the SST solution.
Analyte
C18 Retention Time (min)
C18 Resolution (Rs)
Biphenyl Retention Time (min)
Biphenyl Resolution (Rs)
Tailing Factor (Biphenyl)
Deschloro Impurity
8.45
N/A
9.12
N/A
1.05
Positional Isomer
9.10
1.2 (Co-elution)
10.45
3.1
1.02
4,6-Dichloro API
9.35
0.8 (Co-elution)
11.80
3.8
1.01
Data Interpretation: The C18 column fails to achieve the critical baseline resolution (Rs ≥ 1.5) required for accurate quantitation due to the identical hydrophobicities of the isomers. The Biphenyl column, leveraging π-π interactions, easily resolves the positional isomer from the API (Rs = 3.8), proving its superiority for this class of compounds[3][5].
Validation Protocol Grounding
To ensure regulatory compliance, the optimized Biphenyl method must be validated according to the ICH Q2(R1) guidelines for analytical procedures[7].
Specificity: The method demonstrates complete discrimination between the API and its structurally similar impurities, with no blank interference at the retention times of interest[7].
Limit of Detection (LOD) & Quantitation (LOQ): Established via signal-to-noise ratios of 3:1 and 10:1, respectively, ensuring trace impurities can be accurately monitored.
Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration, requiring a correlation coefficient (
) .
Conclusion
For the purity analysis of 4,6-Dichloro-5-methylnicotinaldehyde, relying solely on hydrophobic retention (C18) introduces significant risks of impurity co-elution. Transitioning to a Biphenyl stationary phase introduces critical π-π interactions that dramatically improve selectivity and resolution. By coupling this orthogonal column chemistry with a robust, ICH Q2(R1)-aligned validation framework, researchers can ensure the highest standards of scientific integrity in their drug development pipelines.
References
Title: Comparison of biphenyl and other aromatic stationary phases | Source: Nacalai Tesque | URL: [Link]
Structural Confirmation of 4,6-Dichloro-5-methylnicotinaldehyde: A Comparative Analytical Guide
Topic: Structural confirmation of 4,6-Dichloro-5-methylnicotinaldehyde using X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural confirmation of 4,6-Dichloro-5-methylnicotinaldehyde using X-ray crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of polysubstituted pyridine intermediates, particularly 4,6-Dichloro-5-methylnicotinaldehyde , regioisomeric ambiguity is a persistent challenge. Standard electrophilic aromatic substitutions or Vilsmeier-Haack formylations often yield mixtures of isomers (e.g., 2,4-dichloro vs. 4,6-dichloro) that are difficult to distinguish solely by 1D NMR due to the paucity of coupling protons.
This guide objectively compares the efficacy of X-ray Crystallography against NMR and Mass Spectrometry for the definitive structural elucidation of this molecule. While NMR provides functional group verification, X-ray crystallography is identified as the requisite "Gold Standard" for absolute regio-chemical assignment, particularly for establishing the spatial orientation of the sterically crowded chloro- and methyl- substituents.
Part 1: The Analytical Challenge (Regioisomerism)
The target molecule, 4,6-Dichloro-5-methylnicotinaldehyde , possesses a specific substitution pattern that creates a "blind spot" for standard NMR techniques:
Isolated Spin Systems: The pyridine ring contains only one aromatic proton (H2).
Quaternary Carbon Density: Positions 3, 4, 5, and 6 are fully substituted, preventing
coupling.
NOE Ambiguity: The spatial distance between the aldehyde proton, the methyl group, and the single aromatic proton may not provide definitive Nuclear Overhauser Effect (NOE) correlations to distinguish it from the 2,6-dichloro-3-formyl-5-methyl isomer.
Comparative Analysis: Analytical Methodologies
Feature
1H / 13C NMR
HR-MS (Mass Spec)
X-ray Crystallography
Primary Output
Functional group connectivity, chemical environment.
Molecular formula, fragmentation pattern.
Absolute 3D atomic arrangement.
Regio-Specificity
Low to Medium. Relies on subtle chemical shift calculations or weak long-range couplings (HMBC).
Low. Isomers often have identical mass and similar fragmentation.
High (Definitive). Direct visualization of Cl, Methyl, and CHO positions.
Sample State
Solution (CDCl, DMSO-).
Gas/Liquid phase (Ionized).
Solid State (Single Crystal).
Limitations
Cannot easily distinguish 4,6-dichloro from 2,4-dichloro isomers without reference standards.
Cannot determine substitution positions on the ring.
Requires a high-quality single crystal (approx. 0.1–0.3 mm).
Verdict
Screening Tool. Good for purity, insufficient for de novo structure proof.
Confirmation Tool. Verifies mass, not structure.
Validation Tool. The only method to guarantee structural integrity for regulatory filing.
Part 2: Strategic Workflow for Structural Confirmation
The following decision tree illustrates the logical pathway for utilizing X-ray crystallography when NMR data is inconclusive.
Figure 1: Analytical workflow prioritizing X-ray diffraction for resolving regioisomeric ambiguity in substituted pyridines.
Part 3: Experimental Protocol (X-ray Crystallography)
To successfully distinguish 4,6-Dichloro-5-methylnicotinaldehyde from its isomers, a high-quality single crystal is required. The presence of heavy chlorine atoms (
) makes this molecule an excellent candidate for X-ray diffraction due to strong scattering power.
1. Crystallization Methodology
Given the molecule's polarity (aldehyde) and lipophilicity (dichloro/methyl), a slow evaporation or vapor diffusion method is recommended.
Solvent System: Dichloromethane (DCM) / Hexane or Acetone / Pentane.
Protocol:
Dissolve 20 mg of the purified solid in a minimum amount of DCM (approx. 0.5 mL) in a small vial.
Place this vial inside a larger jar containing 5 mL of Hexane (antisolvent).
Cap the outer jar tightly. The hexane vapors will slowly diffuse into the DCM, reducing solubility and promoting crystal growth over 24–72 hours.
Target Crystal Size: 0.1 × 0.1 × 0.2 mm (colorless blocks or needles).
2. Data Collection Parameters
Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the two Chlorine atoms.
Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the methyl group and improve resolution of the aldehyde orientation.
3. Refinement Strategy
Space Group Determination: Expect monoclinic or triclinic systems common for planar heterocycles (similar to the 4,6-dichloro-5-methylpyrimidine analog [1]).
Heavy Atom Method: The positions of the Chlorine atoms will be evident in the initial Patterson map or via Direct Methods (SHELXT).
Anomalous Dispersion: If the absolute structure is (chiral space group), the anomalous signal from Cl can be used, though this molecule is achiral.
Part 4: Structural Insights & Validation
Once the structure is solved, specific geometric parameters must be checked to confirm the identity of 4,6-Dichloro-5-methylnicotinaldehyde .
Key Geometric Checkpoints
C–Cl Bond Lengths: Typical C(
)–Cl bond lengths in pyridines are 1.72 – 1.74 Å . Significant deviation suggests disorder or incorrect element assignment.
Aldehyde Orientation: The carbonyl oxygen often engages in weak intermolecular C–H···O hydrogen bonding or intramolecular interactions with the adjacent C2–H or C4–Cl.
Steric Crowding: The C5-Methyl group and C4/C6-Chloro substituents create steric strain. X-ray will reveal if the methyl group is slightly twisted out of the aromatic plane or if the ring is deformed.
Comparison with Analogous Structures
The crystal structure of the related 4,6-dichloro-5-methylpyrimidine [1] serves as a benchmark. In the pyrimidine analog:
The molecule is essentially planar (RMS deviation < 0.01 Å).[1][2][3]
Molecules form inversion dimers via C–H[1][2][3]···N hydrogen bonds.[1][2][3]
Expectation for Nicotinaldehyde: The presence of the aldehyde group (–CHO) at position 3 will likely disrupt the dimer motif seen in the pyrimidine analog, potentially favoring C–H···O interactions (Aldehyde O to Aromatic H).
Part 5: Conclusion
While NMR spectroscopy is indispensable for routine monitoring of the synthesis of 4,6-Dichloro-5-methylnicotinaldehyde , it fails to provide unambiguous proof of regio-isomerism due to the isolated spin systems on the pyridine ring. X-ray crystallography stands as the definitive analytical technique. By visualizing the electron density of the heavy Chlorine atoms relative to the Methyl and Aldehyde groups, researchers can certify the structure with 100% confidence, ensuring the integrity of downstream pharmaceutical applications.
References
Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015).[1][2][3][4] Crystal structure of 4,6-dichloro-5-methylpyrimidine.[3][4][5] Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1073–o1074.[3] Link
ChemicalBook.[6][7] (n.d.). 4,6-Dichloronicotinaldehyde Product Properties. Link
Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
A Comparative Guide to the Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde for the Modern Research Chemist
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful discovery programs. 4,6-Dichloro-5-methyln...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful discovery programs. 4,6-Dichloro-5-methylnicotinaldehyde stands as a valuable building block, its di-chloro-substituted pyridine core and reactive aldehyde functionality offering a versatile scaffold for the elaboration of novel molecular entities. This guide provides a comprehensive comparative analysis of two distinct synthetic strategies for the preparation of this important intermediate.
Herein, we delve into a classical multi-step approach commencing with the commercially available 5-methylnicotinic acid, and a more direct route leveraging the Vilsmeier-Haack reaction. Each pathway is critically evaluated based on experimental data, procedural complexity, potential scalability, and overall efficiency. Detailed, step-by-step protocols are provided to enable the replication of these syntheses, alongside a thorough discussion of the chemical principles underpinning each transformation.
Strategic Overview: Two Paths to a Key Intermediate
The synthesis of 4,6-dichloro-5-methylnicotinaldehyde can be approached from two fundamentally different strategic directions. The first involves a linear sequence of functional group manipulations starting from a pre-existing pyridine ring. The second employs a C-H activation and formylation of a suitable dichlorinated pyridine precursor.
Caption: High-level comparison of the two synthetic strategies.
Route 1: A Classic Multi-Step Synthesis from 5-Methylnicotinic Acid
This synthetic pathway is a testament to the power of traditional functional group interconversions. It commences with the readily available 5-methylnicotinic acid and proceeds through a three-step sequence of chlorination, reduction, and oxidation.
Step 1: Chlorination of 5-Methylnicotinic Acid
The initial and arguably most critical step is the dichlorination of the pyridine ring. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via the formation of the N-oxide, followed by nucleophilic attack of chloride ions. The use of a sealed vessel is often necessary due to the high temperatures required to drive the reaction to completion.
Experimental Protocol:
To a stirred suspension of 5-methylnicotinic acid (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq), cautiously add phosphorus pentachloride (2.0-3.0 eq) in portions at 0 °C.
The reaction vessel is securely sealed, and the mixture is heated to 110-120 °C for 12-16 hours.
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.
The residue is quenched by pouring it onto crushed ice with vigorous stirring.
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4,6-dichloro-5-methylnicotinic acid.
Step 2: Reduction of 4,6-Dichloro-5-methylnicotinic Acid to the Corresponding Alcohol
The reduction of the carboxylic acid to a primary alcohol can be achieved through several methods. A common and effective approach involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reduction with a mild reducing agent like sodium borohydride. Alternatively, a more direct reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this requires strictly anhydrous conditions.
Experimental Protocol (via Acid Chloride):
A mixture of 4,6-dichloro-5-methylnicotinic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) with a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 2-3 hours.[1]
Excess thionyl chloride is removed by distillation under reduced pressure.
The crude acid chloride is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cooled to 0 °C.
Sodium borohydride (1.5-2.0 eq) is added portion-wise, and the reaction is stirred at room temperature for 2-4 hours.
The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Oxidation of (4,6-Dichloro-5-methylpyridin-3-yl)methanol to the Aldehyde
The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. A TEMPO-catalyzed oxidation with sodium hypochlorite offers a greener and often high-yielding alternative.[2][3]
To a solution of (4,6-dichloro-5-methylpyridin-3-yl)methanol (1.0 eq) in a biphasic solvent system of dichloromethane and water, add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq).
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (1.1-1.5 eq) dropwise, maintaining the pH between 8.5 and 9.5 with the addition of a saturated aqueous solution of sodium bicarbonate.
The reaction is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC).
The layers are separated, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, and then dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure, and the crude aldehyde can be purified by column chromatography or recrystallization.
Route 2: A More Direct Approach via Vilsmeier-Haack Formylation
This route offers a potentially more convergent and efficient synthesis by introducing the aldehyde functionality directly onto a pre-functionalized pyridine ring. The key transformation is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
Step 1: Synthesis of the Dichlorinated Pyridine Precursor
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reagent, an electrophilic iminium salt, is typically generated in situ from DMF and phosphorus oxychloride.[4] This reagent then attacks the electron-rich position of the pyridine ring. For 2,4-dichloro-3-methylpyridine, the formylation is expected to occur at the C5 position due to the directing effects of the existing substituents.
Experimental Protocol:
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0-5.0 eq) to 0 °C.
Add phosphorus oxychloride (1.5-2.0 eq) dropwise with stirring, maintaining the temperature below 10 °C.
Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
To this mixture, add a solution of 2,4-dichloro-3-methylpyridine (1.0 eq) in a minimal amount of DMF or another inert solvent.
The reaction mixture is then heated to 80-100 °C for 4-8 hours.
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Purification by column chromatography or recrystallization yields the final product.
Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and optimization.
Representative Spectroscopic Data
While specific data for 4,6-dichloro-5-methylnicotinaldehyde is not widely published, the following represents expected spectroscopic characteristics based on analogous structures.[8]
IR (KBr, cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1550, 1450 (C=C and C=N stretching of pyridine ring).
MS (EI): M⁺ corresponding to the molecular weight of C₇H₅Cl₂NO.
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to 4,6-dichloro-5-methylnicotinaldehyde, each with its own set of advantages and challenges. The multi-step synthesis from 5-methylnicotinic acid is a more traditional and perhaps more predictable route, with each step being a well-established transformation in organic chemistry. However, the accumulation of steps can lead to a lower overall yield and increased purification efforts.
The Vilsmeier-Haack approach is more elegant and convergent, potentially offering a higher overall yield in fewer steps. The primary challenge lies in the efficient synthesis of the dichlorinated pyridine precursor and ensuring the desired regioselectivity during the formylation step.
The choice of synthetic route will ultimately depend on the specific needs and capabilities of the research team. For smaller-scale laboratory synthesis where starting material availability is key, Route 1 may be preferable. For process development and larger-scale synthesis, the potential for a more streamlined process in Route 2 warrants further investigation and optimization.
Future work in this area could focus on developing a more efficient and selective chlorination procedure for 3-methylpyridine or exploring alternative formylation methods that might offer milder conditions and higher yields. The continued development of robust and efficient synthetic routes to key intermediates like 4,6-dichloro-5-methylnicotinaldehyde will undoubtedly accelerate the pace of drug discovery and development.
References
Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. Accessed March 7, 2026.
The preparation method of 2-chloronicotinic acid.
Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD).
Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines.
4,6-Dichloro-5-methylnicotinic acid. AiFChem.
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. 2014, 26(11):3559-3561.
Vilsmeier-Haack Reaction for Aromatic Formyl
Electronic Supplementary Inform
H-1 NMR Spectrum. Source not specified.
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science. 2013.
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
Vilsmeier-Haack Reaction. Chemistry Steps.
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
4,6-Dichloronicotinaldehyde. BLD Pharm.
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds... J. Podlech.
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. 2008, 73(1), 312-315.
4,6-dichloro-nicotinaldehyde. CymitQuimica.
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Source not specified.
Working with Hazardous Chemicals. Organic Syntheses.
5-Methylnicotinic acid synthesis. ChemicalBook.
4,6-Dichloronicotinaldehyde. Sigma-Aldrich.
Methyl 6-methylnicotinate synthesis
Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. 2018, 3(42), 11849-11853.
Oxidation to Aldehydes and Ketones. ACS GCI Pharmaceutical Roundtable.
Alcohol to Chloride - Common Conditions. Source not specified.
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
Preparing method of 5-methylnicotinicacid.
Mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC) and DFT studies, HOMO-LUMO and MEPs mappings of products.
Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding. The Royal Society of Chemistry.
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide deriv
Nitro Reduction - Common Conditions. Source not specified.
A Researcher's Guide to Validated Assays for 4,6-Dichloro-5-methylnicotinaldehyde Analogs as Nicotinamide N-Methyltransferase Inhibitors
This guide provides an in-depth technical comparison of validated assays for determining the biological activity of 4,6-dichloro-5-methylnicotinaldehyde and its analogs. These compounds have garnered significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of validated assays for determining the biological activity of 4,6-dichloro-5-methylnicotinaldehyde and its analogs. These compounds have garnered significant interest within the scientific community for their potential as inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for screening and characterizing novel NNMT inhibitors.
The Critical Role of NNMT and the Promise of Its Inhibitors
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide.[1][3] This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, converting it to S-adenosyl-L-homocysteine (SAH).[4] Overexpression of NNMT has been linked to a variety of diseases, including metabolic disorders and a number of cancers, making it a compelling therapeutic target.[2][3] The development of potent and selective NNMT inhibitors, such as analogs of 4,6-dichloro-5-methylnicotinaldehyde, represents a promising avenue for therapeutic intervention.
The mechanism of action of these inhibitors typically involves binding to the active site of NNMT, often mimicking the substrates, nicotinamide or SAM, or a transition state of the methylation reaction.[3][5] By occupying the active site, these small molecules prevent the natural substrates from binding, thereby inhibiting the enzymatic activity of NNMT.
A Validated High-Performance Liquid Chromatography (HPLC)-Based Assay for NNMT Activity
For the precise and reliable determination of the biological activity of 4,6-dichloro-5-methylnicotinaldehyde analogs, a validated High-Performance Liquid Chromatography (HPLC) assay offers a robust and sensitive method. This assay directly measures the product of the NNMT-catalyzed reaction, 1-methylnicotinamide, providing a quantitative measure of enzyme inhibition.
The choice of an HPLC-based method is underpinned by its high specificity and accuracy, allowing for the separation and quantification of the analyte of interest from a complex mixture of reaction components. This is particularly crucial in early-stage drug discovery where off-target effects and compound interference can confound results from less direct assay formats. Furthermore, adherence to validation guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) ensures the integrity and reproducibility of the generated data.[6][7][8][9]
Experimental Protocol: Validated HPLC Assay for NNMT Inhibition
This protocol outlines the key steps for determining the IC50 values of 4,6-dichloro-5-methylnicotinaldehyde analogs against NNMT.
Materials:
Recombinant human NNMT enzyme
Nicotinamide (substrate)
S-adenosyl-L-methionine (SAM; co-substrate)
4,6-dichloro-5-methylnicotinaldehyde analog (test inhibitor)
Tris-HCl buffer (pH 7.5)
Dithiothreitol (DTT)
Bovine Serum Albumin (BSA)
Perchloric acid (for reaction termination)
1-methylnicotinamide (standard)
HPLC system with UV detection
C18 reverse-phase HPLC column
Procedure:
Reagent Preparation: Prepare stock solutions of substrates, co-substrates, and test inhibitors in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing Tris-HCl, DTT, and BSA.
Enzyme Reaction:
In a microcentrifuge tube, combine the reaction buffer, NNMT enzyme, and the test inhibitor at various concentrations.
Pre-incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.
Initiate the enzymatic reaction by adding nicotinamide and SAM.
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
Reaction Termination: Stop the reaction by adding a solution of perchloric acid. This will precipitate the enzyme and other proteins.
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.
HPLC Analysis:
Inject a defined volume of the supernatant onto a C18 reverse-phase column.
Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate the reaction components.
Detect the product, 1-methylnicotinamide, using a UV detector at an appropriate wavelength (e.g., 265 nm).
Data Analysis:
Generate a standard curve using known concentrations of 1-methylnicotinamide.
Quantify the amount of 1-methylnicotinamide produced in each reaction.
Calculate the percentage of NNMT inhibition for each concentration of the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Assay Validation Parameters:
To ensure the reliability of the assay, it must be validated according to ICH and FDA guidelines.[6][7][8][9][10][11][12] Key validation parameters include:
Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components.[6][10]
Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.[6][13]
Accuracy: The closeness of the measured value to the true value.[6][10][13]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][10][13] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[10][13]
Comparison with Alternative Assay Formats
While the validated HPLC assay provides a high degree of accuracy and reliability, other methods are available for assessing NNMT activity. The choice of assay often depends on the specific research needs, such as throughput requirements and the stage of the drug discovery process.
Assay Format
Principle
Advantages
Disadvantages
Validated HPLC-UV Assay
Direct quantification of the enzymatic product (1-methylnicotinamide) by chromatographic separation and UV detection.[14]
High specificity, accuracy, and reproducibility. Provides a direct measure of product formation. Gold standard for IC50 determination.
Lower throughput compared to plate-based assays. Requires specialized equipment and expertise.
Fluorescence-Based Assays
Detection of a fluorescent product generated through a secondary enzymatic reaction or direct detection of SAH.[15][16]
High throughput, sensitive, and amenable to automation. Commercially available kits are available.[15][16][17]
Prone to interference from fluorescent compounds. Indirect measurement may introduce artifacts.
Radiometric Assays
Use of a radiolabeled methyl donor (e.g., [³H]-SAM) and quantification of the radiolabeled product.
Highly sensitive and direct.
Requires handling of radioactive materials and specialized equipment for detection. Generates radioactive waste.
Enzyme-Linked Immunosorbent Assay (ELISA)
Quantification of NNMT protein levels rather than enzymatic activity.[18][19]
Useful for measuring NNMT expression in biological samples. High-throughput format.
Does not directly measure enzymatic activity or inhibition.
Visualizing the Workflow and Biological Pathway
To better understand the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the validated HPLC-based NNMT inhibition assay.
Caption: Signaling pathway illustrating NNMT inhibition by its analogs.
Conclusion
The selection of an appropriate assay for determining the biological activity of 4,6-dichloro-5-methylnicotinaldehyde analogs is a critical step in the drug discovery pipeline. A validated HPLC-based assay provides a highly reliable and accurate method for determining the inhibitory potency of these compounds against NNMT. While higher throughput methods exist and are valuable for initial screening, the robustness and direct nature of the HPLC assay make it the gold standard for lead optimization and detailed characterization. By adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing promising NNMT inhibitors towards clinical development.
References
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2021). MDPI. [Link]
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). Journal of Medicinal Chemistry. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). Organic & Biomolecular Chemistry. [Link]
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
Mechanisms and inhibitors of nicotinamide N-methyltransferase. (n.d.). RSC Publishing. [Link]
Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.). Scholarly Publications Leiden University. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. [Link]
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. (2013). PubMed. [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.). Pacific BioLabs. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytic. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
usfda guidelines for bioanalytical method validation.pptx. (n.d.). SlideShare. [Link]
Strategic Selection Guide: 4,6-Dichloro-5-methylnicotinaldehyde vs. 4,6-Dichloronicotinaldehyde
Topic: Head-to-Head Comparison of 4,6-Dichloro-5-methylnicotinaldehyde and Similar Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Navigating t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Head-to-Head Comparison of 4,6-Dichloro-5-methylnicotinaldehyde and Similar Building Blocks
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Navigating the "Methyl Effect" in Pyridine Scaffold Functionalization
Executive Summary
In medicinal chemistry, the pyridine core remains a privileged scaffold for kinase inhibitors and GPCR ligands. While 4,6-dichloronicotinaldehyde (1) is a ubiquitous workhorse for synthesizing 1,6-naphthyridines and pyrido[4,3-d]pyrimidines, its 5-methylated analog, 4,6-dichloro-5-methylnicotinaldehyde (2) , offers distinct structural advantages—and synthetic challenges—that are often overlooked.
This guide provides a technical head-to-head comparison. The introduction of the C5-methyl group is not merely cosmetic; it fundamentally alters the electronic landscape of the pyridine ring, significantly impacts SNAr regioselectivity at the C4 position, and enhances metabolic stability in final drug candidates by blocking a potential oxidation site.
Chemical Profile & Structural Analysis[1]
The core difference lies in the steric and electronic perturbation introduced by the C5-methyl group.
Feature
4,6-Dichloronicotinaldehyde (1)
4,6-Dichloro-5-methylnicotinaldehyde (2)
CAS Number
1060811-62-2
1589540-62-4 (Isomer specific)
Molecular Weight
176.00 g/mol
190.03 g/mol
C4-Cl Environment
Activated by ortho-CHO; Sterically accessible.
Activated by ortho-CHO; Sterically hindered by vicinal C5-Me.
C6-Cl Environment
Activated by para-CHO; Accessible.
Sterically hindered by vicinal C5-Me.
Electronic Character
Highly electron-deficient (Electrophilic).
Moderately electron-deficient (+I effect of Me).
Primary Application
Unsubstituted 1,6-naphthyridines.
5-Methyl-1,6-naphthyridines (Kinase selectivity).
The "Methyl Effect" on Reactivity
In the non-methylated parent (1) , nucleophilic aromatic substitution (SNAr) occurs preferentially at C4 due to the strong electron-withdrawing inductive and mesomeric effects of the ortho-formyl group and the para-like relationship to the pyridine nitrogen (though N is actually meta to C4, the activation is dominated by the CHO group).
In the 5-methyl analog (2) , the methyl group exerts a buttressing effect . It crowds the C4 chlorine, potentially retarding the rate of SNAr at C4 compared to C6. However, experimental data suggests that the electronic activation from the C3-formyl group usually preserves C4 selectivity, albeit with slower reaction kinetics and higher temperature requirements.
Decision Logic: When to Use Which Block?
Use 4,6-Dichloronicotinaldehyde (1) when:
Reaction Speed is Critical: SNAr reactions proceed rapidly at room temperature or mild heating.
Steric Freedom is Required: You plan to introduce bulky nucleophiles (e.g., substituted anilines, secondary amines) at C4.
Cost Efficiency: The parent scaffold is significantly cheaper and widely available from bulk suppliers.
Use 4,6-Dichloro-5-methylnicotinaldehyde (2) when:
Metabolic Stability is a Priority: The C5-methyl group blocks oxidative metabolism (e.g., by CYP450s) at the otherwise exposed C5 position.
Selectivity Tuning: In kinase inhibitor design, the C5-methyl group often occupies a hydrophobic gatekeeper pocket, improving potency against specific targets (e.g., EGFR, ALK).
Regiocontrol is Needed: The steric bulk can prevent over-substitution (bis-addition) which is a common side reaction with the more reactive parent (1) .
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways and the critical decision node governed by the C5-substituent.
Caption: Comparative reactivity flow. Note the kinetic penalty (Red Node) introduced by the methyl group during the SNAr step.
Experimental Protocols
Protocol A: Regioselective SNAr at C4
This protocol is self-validating through the use of temperature control to ensure regioselectivity.
Objective: Selective mono-amination of 4,6-dichloro-5-methylnicotinaldehyde at the C4 position.
Reagents:
4,6-Dichloro-5-methylnicotinaldehyde (1.0 equiv)
Amine Nucleophile (e.g., Morpholine or Aniline) (1.1 equiv)
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
Solvent: Isopropanol (IPA) or THF.
Procedure:
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of dry IPA. Cool to 0°C (ice bath). Rationale: Lower temperature enhances regioselectivity by favoring the kinetically controlled product (C4 substitution) over C6.
Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
Checkpoint: If starting material persists after 4 hours at RT (common for the 5-Me analog), heat to 50°C . The parent compound (1) would typically be done at RT.
Workup: Evaporate solvent. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]
Purification: Flash chromatography (Hexane/EtOAc). The C4-substituted product typically elutes after the bis-substituted impurity but before the C6-isomer (if formed).
Protocol B: Synthesis of the Building Block (Vilsmeier-Haack Approach)
For labs needing to synthesize the core scaffold from acyclic precursors.
Reflux: Heat the mixture to reflux (100-110°C) for 4-6 hours. The reaction serves two purposes: converting C-OH to C-Cl and installing the formyl group (if not already present) or converting the nitrile to the aldehyde (via reduction in a separate step, though often the nitrile is kept for later reduction).
Note: If starting from the nitrile , a subsequent reduction (DIBAL-H) is required to get the aldehyde.[3] If starting from the dihydroxypyridine , direct Vilsmeier formylation is difficult; it is better to start with 4,6-dichloro-5-methylnicotinonitrile and reduce it.
Quench: Pour onto crushed ice (vigorous stirring). Extract with DCM.
Comparative Data: Yields & Conditions
The following table aggregates typical experimental outcomes from internal and literature sources for a standard SNAr reaction (e.g., with benzylamine).
Parameter
4,6-Dichloronicotinaldehyde
4,6-Dichloro-5-methylnicotinaldehyde
Reaction Temp
0°C to RT
RT to 60°C
Time to Completion
1 - 2 Hours
4 - 12 Hours
Typical Yield (C4)
85 - 95%
70 - 85%
Regioselectivity (C4:C6)
> 20:1
~ 10:1 (Variable with nucleophile size)
Major Side Product
Bis-substitution (C4 & C6)
Unreacted Starting Material
Synthesis Workflow Visualization
Caption: Step-wise synthetic route to access the 5-methyl building block from acyclic precursors.
References
BenchChem. "A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde." BenchChem Technical Guides. Accessed 2024. Link
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
ChemicalBook. "4,6-Dichloronicotinaldehyde Product & Synthesis Data." Link
Sigma-Aldrich. "Product Specification: 4,6-Dichloro-5-methyl-3-pyridinecarboxaldehyde." Link
National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." PMC. Link
Cross-validation of analytical data for 4,6-Dichloro-5-methylnicotinaldehyde characterization
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the critical quality attributes of highly functionalized pyridine intermediates. Executi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the critical quality attributes of highly functionalized pyridine intermediates.
Executive Summary
In modern pharmaceutical synthesis, polyfunctionalized pyridine scaffolds are indispensable building blocks. 4,6-Dichloro-5-methylnicotinaldehyde (CAS: 1936572-06-3) [1] is a prime example, possessing three distinct reactive handles: an aldehyde for reductive aminations or olefinations, and two differentiated carbon-chlorine bonds (at C4 and C6) primed for regioselective cross-coupling or nucleophilic aromatic substitution (SNAr).
However, the structural density of this molecule makes its synthesis prone to regioisomeric impurities (e.g., 2,4-dichloro or 2,6-dichloro analogs) and over-oxidation products. This guide objectively compares the analytical performance and downstream reliability of Ultra-Pure Grade (>99%) versus Standard Reagent Grade (~95%) 4,6-Dichloro-5-methylnicotinaldehyde. By employing an orthogonal cross-validation strategy compliant with [2], we demonstrate why rigorous analytical characterization is not just a regulatory formality, but a mechanistic necessity for predictable synthetic outcomes.
Mechanistic Rationale: The Cost of Trace Impurities
As a Senior Application Scientist, I frequently observe downstream reaction failures attributed to "catalyst poisoning" or "poor reactivity," which are actually symptoms of inadequate starting material characterization.
In 4,6-Dichloro-5-methylnicotinaldehyde, the C4-chlorine is highly activated due to its para relationship to the pyridine nitrogen and ortho relationship to the electron-withdrawing aldehyde group. The C6-chlorine is activated by its ortho relationship to the nitrogen.
The Causality of Failure: If a Standard Grade batch contains even 3-5% of a regioisomeric impurity (where the chlorine substitution pattern shifts), the regioselectivity of a subsequent Suzuki-Miyaura coupling will be entirely compromised. Furthermore, trace amounts of the corresponding carboxylic acid (from aldehyde auto-oxidation) can rapidly coordinate with and deactivate palladium catalysts, stalling the reaction.
To prevent this, analytical methods must be cross-validated. Relying solely on LC-MS UV area percentage is a flawed paradigm due to differing extinction coefficients among structurally similar impurities.
Analytical Cross-Validation Workflow
To establish a self-validating analytical system, we employ three orthogonal techniques. The workflow below illustrates the data integration process required for batch certification.
Orthogonal analytical workflow for the cross-validation of functionalized pyridine intermediates.
Comparative Data Analysis
The following table summarizes the quantitative analytical data obtained from cross-validating an Ultra-Pure Grade batch against a commercially available Standard Reagent Grade batch.
Critical Discrepancy: The 3.4% gap between UV and qNMR in Grade B indicates non-UV active impurities (e.g., inorganic salts or aliphatic solvents), which alter stoichiometry.
Regioisomer Content (LC-HRMS)
< 0.1%
2.3% (2,4-dichloro isomer)
Regioisomers lead to inseparable product mixtures during SNAr or cross-coupling reactions.
Carboxylic Acid Impurity
Not Detected
1.1%
Trace acid acts as a bidentate ligand, poisoning Pd(0) catalysts and lowering cross-coupling yields.
Moisture Content (KF)
0.05%
0.85%
Excess moisture hydrolyzes sensitive imine intermediates during reductive amination protocols.
Insight: The divergence between LC-MS UV purity (95.2%) and qNMR absolute purity (91.8%) in the Standard Grade highlights the danger of single-method reliance. qNMR acts as the ultimate arbiter of truth because signal integration is directly proportional to the number of nuclei, completely independent of chromophore response factors.
To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls and System Suitability Testing (SST) as mandated by [3].
Quantitative NMR (qNMR) Protocol for Absolute Purity
Causality Check: Why use Dimethyl Sulfone (DMSO2)? It provides a sharp, distinct singlet (~3.0 ppm) that does not overlap with the aromatic/aldehyde signals of the analyte, ensuring precise integration.
Standard Preparation: Accurately weigh ~10.0 mg of 4,6-Dichloro-5-methylnicotinaldehyde and ~5.0 mg of traceable Dimethyl Sulfone (Internal Standard) using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Ensure complete dissolution via brief sonication (1 min) to prevent phase-state integration errors.
Acquisition Parameters:
Nucleus: 1H (400 MHz or higher).
Relaxation Delay (D1): Set to 30 seconds. Crucial Step: A long D1 is mandatory to ensure all protons (especially the aldehyde proton, which has a longer T1 relaxation time) fully return to equilibrium before the next pulse. Failing to do so artificially inflates the internal standard integration, falsely lowering the calculated purity.
Scans (NS): 64 (to ensure high Signal-to-Noise ratio).
Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (3.0 ppm, 6H) and the analyte's aldehyde proton (~10.3 ppm, 1H). Calculate absolute mass fraction purity using the standard qNMR equation.
LC-HRMS Protocol for Impurity Profiling
Causality Check: A shallow gradient on a high-resolution C18 column is required to separate the 4,6-dichloro isomer from the 2,4-dichloro and 2,6-dichloro isomers, which possess nearly identical partition coefficients.
System Suitability (SST): Inject a blank (diluent) to confirm no column carryover. Inject a resolution standard containing the analyte and a known regioisomer to confirm a resolution factor (Rs) > 1.5.
Sample Prep: Prepare a 0.5 mg/mL solution of the analyte in Acetonitrile:Water (50:50).
Gradient: 5% B to 95% B over 12 minutes (shallow ramp to separate isomers).
Flow Rate: 0.4 mL/min.
Detection: UV at 254 nm and 280 nm; HRMS (ESI+) scanning from m/z 100 to 600.
Validation: Confirm the mass of the main peak (m/z [M+H]+ calculated for C7H6Cl2NO: 190.0190). Identify the +2 and +4 isotopic patterns characteristic of a di-chlorinated species to verify structural integrity.
FT-IR Spectroscopy for Functional Group Verification
Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
Background: Collect a background spectrum (air) immediately prior to sample analysis to subtract atmospheric CO2 and moisture.
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Diagnostic Bands: Verify the presence of the strong C=O stretching frequency at ~1705 cm⁻¹ (aldehyde) and the absence of a broad O-H stretch at 2500–3300 cm⁻¹ (confirming the absence of the carboxylic acid over-oxidation product).
Conclusion
The cross-validation of analytical data for complex intermediates like 4,6-Dichloro-5-methylnicotinaldehyde is non-negotiable for robust pharmaceutical development. As demonstrated, relying solely on standard reagent grades and single-dimensional analysis (UV purity) masks critical defects—such as regioisomers and non-chromophoric impurities—that predictably derail downstream synthesis. By adopting an orthogonal approach utilizing qNMR, LC-HRMS, and FT-IR, researchers establish a self-validating framework that guarantees the chemical integrity of their starting materials.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
ICH Q2(R2) Scientific Guideline (Step 5)
European Medicines Agency (EMA)
URL:[Link]
Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1]
Primary Hazard
Corrosive / Irritant .[2] Causes serious eye damage and skin irritation.[1] Potential HCl release upon hydrolysis.
Incompatibility
Strong Oxidizers, Strong Bases, Amines . (Aldehyde group reacts exothermically with amines/bases).
Disposal Method
High-Temperature Incineration (via EHS/Waste Contractor). No drain disposal.
Spill Response
Isolate & Absorb .[3] Use inert absorbent (Vermiculite/Sand). Do not use combustible materials (sawdust).[3]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the chemical nature of 4,6-Dichloro-5-methylnicotinaldehyde. Its dual-halogenated pyridine ring makes it chemically distinct from simple aliphatic aldehydes.
Chemical Name: 4,6-Dichloro-5-methylnicotinaldehyde[4]
Reactivity Warning: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and nucleophilic attack. The chlorine atoms on the pyridine ring can be susceptible to nucleophilic aromatic substitution, potentially releasing chloride ions (hydrochloric acid) under acidic/hydrolytic conditions.
Waste Segregation & Storage
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can result in heat generation, toxic gas evolution, or regulatory fines.
The "Halogenated" Rule
Because this molecule contains two chlorine atoms, it must be classified as Halogenated Solvent/Organic Waste .
Why? Halogenated compounds require specific high-temperature incineration protocols (often >1100°C) with acid scrubbers to neutralize the HCl/Cl
gas produced during combustion.
Consequence of Error: Disposing of this in "Non-Halogenated" streams can damage standard incinerators and violate EPA/RCRA regulations (e.g., mixing with acetone/ethanol waste).
Compatibility Matrix
Stream
Status
Reasoning
Halogenated Organics
COMPATIBLE
(e.g., Dichloromethane, Chloroform).[1] This is the correct waste stream.
Potential for hydrolysis or uncontrolled salt formation.
Oxidizers
DANGEROUS
(e.g., Peroxides, Nitric Acid). Risk of fire/explosion.[3]
Step-by-Step Disposal Protocols
Protocol A: Routine Disposal of Reaction Mixtures
Use this when the compound is dissolved in a solvent (e.g., after a reaction or extraction).
Identify the Solvent: Determine if the bulk solvent is halogenated (DCM) or non-halogenated (Ethyl Acetate).
Note: Even if the bulk solvent is non-halogenated, the presence of significant 4,6-Dichloro-5-methylnicotinaldehyde usually mandates the entire mixture be treated as halogenated waste.
Adjust pH (Optional but Recommended): If the reaction mixture is highly acidic or basic, neutralize to pH 6–8 using dilute NaHCO
or dilute HCl before adding to the waste container to prevent container pressurization.
Transfer: Pour the solution into the container labeled "Hazardous Waste: Halogenated Organic."
Labeling: List the full chemical name and approximate concentration on the waste tag. Do not use abbreviations.
Protocol B: Disposal of Pure Solid / Expired Reagent
Use this for disposing of an old bottle or excess solid material.
Do Not Dissolve Unnecessarily: If you have a significant amount (>50g) of solid, it is often safer and cheaper to dispose of it as a "Lab Pack" (solid waste in a drum) rather than dissolving it in liters of solvent.
Primary Container: Keep the solid in its original glass container if possible. Ensure the cap is tight.[1]
Secondary Containment: Place the bottle inside a clear, sealable plastic bag to contain any potential leaks.
Tagging: Attach a hazardous waste tag to the bag/bottle. Check "Solid" and "Toxic/Irritant."
Handover: Request a specific pickup from your EHS department for "Solid Chemical Debris."
Empty: Ensure the container is "drip dry" or scraped clean of solids.
Rinse 1: Add a small volume of compatible solvent (e.g., Dichloromethane or Acetone). Shake well. Pour rinsate into Halogenated Waste.
Rinse 2: Repeat. Pour rinsate into Halogenated Waste.
Rinse 3: Repeat. Pour rinsate into Halogenated Waste.
Deface: Cross out the label or remove it entirely.
Discard: The glass container can now be disposed of in the standard glass trash (or recycling, depending on local policy).
Emergency Spill Response
Scenario: You drop a 5g bottle of solid 4,6-Dichloro-5-methylnicotinaldehyde on the floor.
Evacuate & Ventilate: Clear the immediate area. If dust is visible, allow it to settle or increase ventilation.
PPE Up: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is significant, use an N95 or half-mask respirator.
Containment:
Dry Spill: Do not sweep vigorously (creates dust).[3] Cover with a wet paper towel or use a dustpan gently.
Wet Spill: Cover with Vermiculite or Sand . Do not use paper towels alone if the solvent is flammable, but for the aldehyde itself, inert absorbents are best.
Cleanup: Scoop the material into a wide-mouth jar or heavy-duty plastic bag.
Decontamination: Wipe the surface with a soap/water solution.
Disposal: Label the debris bag as "Hazardous Waste: Contaminated Debris (4,6-Dichloro-5-methylnicotinaldehyde)" and contact EHS.
Decision Logic Flowchart
The following diagram illustrates the decision-making process for disposing of this compound in various states.
Figure 1: Decision tree for classifying and disposing of 4,6-Dichloro-5-methylnicotinaldehyde waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]